BC11-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BC11-38: A Technical Guide to its Mechanism of Action as a Phosphodiesterase 11 (PDE11) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC11-38 is a potent and selective small molecule inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE11, this compound elevates intracellular levels of these cyclic nucleotides, thereby modulating downstream signaling pathways. This document provides a comprehensive overview of the known mechanism of action of this compound, summarizing key in vitro data, outlining experimental observations, and visualizing the associated signaling cascades. The information presented is intended to support further research and development of this compound for potential therapeutic applications.
Introduction to this compound and its Target: PDE11
Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, playing a crucial role in regulating cyclic nucleotide signaling in various tissues. The PDE11A isoform is notably expressed in the prostate, testis, skeletal muscle, and hippocampus. Dysregulation of PDE11 activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of PDE11. Its high potency and selectivity allow for targeted investigation of PDE11-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, focusing on its inhibitory activity and observed effects in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity | Reference |
| PDE11 | 0.28 | >350-fold selective over PDE1-10 (>100 µM) | [1] |
| PDE11A4 (cAMP) | - | Significant inhibition at 100 µM | [2] |
| PDE11A4 (cGMP) | - | Significant inhibition at 100 µM | [2] |
Table 2: Cellular Activity of this compound in H295R Adrenocortical Cells
| Parameter | Concentration (µM) | Observation | Reference |
| cAMP Level Elevation | 20 | Increase in intracellular cAMP levels | [1] |
| PKA-mediated ATF-1 Phosphorylation | 20 | Increased phosphorylation of ATF-1 | [1] |
| Cortisol Production | 20 | Stimulation of cortisol production | [1][3] |
Table 3: Cellular Activity of this compound in HT22 Mouse Hippocampal Neuronal Cells
| Parameter | Observation | Reference |
| Reversal of PDE11A4 Liquid-Liquid Phase Separation (LLPS) | Reverses overexpression-related PDE11A4 LLPS in a concentration-dependent manner. | [4][5][6] |
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of PDE11. This inhibition prevents the hydrolysis of cAMP and cGMP to their inactive forms, AMP and GMP, respectively. The resulting accumulation of intracellular cAMP and cGMP leads to the activation of downstream effector proteins, principally Protein Kinase A (PKA) and Protein Kinase G (PKG).
Signaling Pathways
The elevation of intracellular cyclic nucleotides by this compound initiates distinct signaling cascades.
-
cAMP/PKA Pathway: Increased cAMP levels lead to the activation of PKA. Active PKA then phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB) and activating transcription factor 1 (ATF-1). This phosphorylation cascade culminates in altered gene expression and cellular function.
-
cGMP/PKG Pathway: Elevated cGMP levels activate PKG, which in turn phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation and modulation of ion channel activity.
The following diagram illustrates the core mechanism of action of this compound.
Experimental Protocols
While detailed, step-by-step protocols from primary literature are not fully available, the following outlines the general methodologies used in key experiments involving this compound.
In Vitro PDE11 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE11.
-
General Procedure:
-
Recombinant human PDE11 is incubated with the substrate (cAMP or cGMP) and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of remaining substrate or the amount of product (AMP or GMP) formed is quantified, often using methods like scintillation proximity assay (SPA) or HPLC.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cortisol Production Assay in H295R Cells
-
Objective: To assess the effect of this compound on steroidogenesis.
-
Cell Line: Human H295R adrenocortical carcinoma cells.
-
General Procedure:
-
H295R cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are treated with this compound (e.g., 20 µM) for a specified duration (e.g., 24 hours). A positive control, such as forskolin (B1673556) (an adenylyl cyclase activator), may be used.[3]
-
The cell culture supernatant is collected.
-
The concentration of cortisol in the supernatant is quantified using methods such as ELISA or LC-MS/MS.
-
The following diagram illustrates the experimental workflow for the cortisol production assay.
PDE11A4 Liquid-Liquid Phase Separation (LLPS) Reversal Assay
-
Objective: To determine if this compound can reverse the LLPS of PDE11A4.
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
General Procedure:
-
HT22 cells are transfected with a construct expressing a fluorescently tagged PDE11A4 (e.g., EmGFP-mPDE11A4) to induce overexpression and subsequent LLPS, visible as intracellular droplets.
-
The cells are treated with various concentrations of this compound.
-
Live-cell imaging is used to monitor the morphology and distribution of the fluorescently tagged PDE11A4 droplets over time.
-
Reversal of LLPS is characterized by the dissolution of these droplets into a more diffuse cytoplasmic signal.
-
The logical relationship of PDE11A4 LLPS and its reversal by this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2013082275A1 - Inhibitors of phosphodiesterases 11 (pde11) and methods of use to elevate cortisol production - Google Patents [patents.google.com]
- 4. Molecular mechanisms regulating PDE11A4 age-related liquid-liquid phase separation (LLPS) and its reversal by selective, potent and orally-available PDE11A4 small molecule inhibitors both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid-Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
BC11-38: A Selective PDE11 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BC11-38, a potent and selective inhibitor of phosphodiesterase 11 (PDE11). This compound was identified through a yeast-based high-throughput screen and has demonstrated significant selectivity for PDE11 over other PDE families.[1] This document details the quantitative data on its inhibitory activity, outlines plausible experimental protocols for its characterization, and illustrates the relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating PDE11 and its role in cellular signaling and disease.
Introduction to PDE11 and the Rationale for Selective Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE11 family, a dual-specificity phosphodiesterase, is expressed in various tissues, including the adrenal glands, prostate, and hippocampus. Dysregulation of PDE11 activity has been implicated in conditions such as Cushing's syndrome and may play a role in neuropsychiatric disorders. Consequently, the development of selective PDE11 inhibitors like this compound is of significant interest for both basic research and therapeutic applications.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits high potency and selectivity for PDE11. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target PDE | IC50 (µM) | Selectivity vs. PDE1-10 | Reference |
| This compound | PDE11 | 0.28 | >350-fold | [1] |
| This compound | PDE1-10 | >100 | - | [1] |
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PDE11. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. In adrenocortical cells, such as the H295R cell line, this elevation in cAMP signaling results in increased production of cortisol.
Signaling Pathway of PDE11 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of adrenocortical cell signaling.
Caption: Mechanism of this compound in adrenocortical cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Proposed Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the synthesis of similar 2-(alkylthio)quinazolin-4(3H)-one compounds. The general strategy involves the reaction of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate with an appropriate alkyl halide.
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Synthesis of 2-thioxo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one:
-
To a solution of anthranilic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of cyclohexyl isothiocyanate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold solvent and dry under vacuum.
-
-
S-alkylation to form this compound:
-
Dissolve the 2-thioxo-3-cyclohexyl-2,3-dihydroquinazolin-4(1H)-one intermediate in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and stir the mixture.
-
Add the appropriate alkylating agent (e.g., 1-bromopropane (B46711) or a related thioester).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
-
Yeast-Based High-Throughput Screen for PDE11 Inhibitors
This compound was discovered using a yeast-based assay that links PDE activity to cell growth.[1] This method provides a robust platform for identifying cell-permeable inhibitors.
Caption: Workflow for the yeast-based PDE11 inhibitor screen.
Protocol:
-
Yeast Strain: A Schizosaccharomyces pombe strain engineered to express human PDE11A4 is used. In this strain, high cAMP levels are toxic, and PDE11 activity reduces cAMP, allowing for cell growth.
-
Screening: The yeast strain is grown in the presence of a library of small molecules in a 384-well plate format.
-
Growth Measurement: Cell growth is monitored over time by measuring the optical density at 600 nm (OD600).
-
Hit Identification: Compounds that inhibit PDE11 will lead to an accumulation of cAMP and subsequent growth inhibition. Therefore, "hits" are identified as compounds that rescue growth in a dose-dependent manner.
In Vitro Phosphodiesterase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE11.
Caption: Workflow for the in vitro PDE inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified recombinant human PDE11A enzyme with varying concentrations of this compound (typically in DMSO, with a final concentration not exceeding 1%). Include controls with no inhibitor (100% activity) and a known broad-spectrum PDE inhibitor (e.g., IBMX) as a positive control.
-
Initiation: Start the reaction by adding the substrate, cAMP, to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction and quantify the amount of remaining cAMP or the product (AMP) using a commercially available kit (e.g., a fluorescence polarization, TR-FRET, or luminescence-based assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular cAMP Measurement Assay
This assay quantifies the effect of this compound on intracellular cAMP levels in a relevant cell line, such as H295R human adrenocortical cells.
Caption: Workflow for the cellular cAMP measurement assay.
Protocol:
-
Cell Culture: Plate H295R cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period. It is common to pre-treat with a broad-spectrum PDE inhibitor like IBMX to potentiate the cAMP signal.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting cAMP levels against the concentration of this compound.
Cortisol Production Assay
This assay measures the downstream functional consequence of PDE11 inhibition in H295R cells, which is the production and secretion of cortisol.
Caption: Workflow for the cortisol production assay.
Protocol:
-
Cell Culture: Seed H295R cells in 24-well plates and allow them to reach a desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing different concentrations of this compound.
-
Incubation: Incubate the cells for an extended period (e.g., 24 to 48 hours) to allow for cortisol synthesis and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a commercially available Cortisol ELISA kit or by a more quantitative method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Correlate the concentration of this compound with the amount of cortisol produced.
Conclusion
This compound is a valuable pharmacological tool for the study of PDE11. Its high selectivity and demonstrated biological activity in cellular models make it a cornerstone for investigating the physiological and pathological roles of this phosphodiesterase. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of this compound and the development of future therapeutic agents targeting PDE11.
References
The Biological Activity of BC11-38: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of BC11-38, a potent and selective inhibitor of Phosphodiesterase 11 (PDE11). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Understanding this compound and its Target
This compound is a small molecule inhibitor that demonstrates high selectivity for Phosphodiesterase 11 (PDE11), an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE11, this compound effectively increases the intracellular concentrations of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways.[1][3]
The PDE11 family of enzymes is expressed in various human tissues, including the prostate, skeletal muscle, testis, and adrenal cortex.[1][4] Genetic alterations and dysregulation of PDE11A have been implicated in the pathophysiology of several endocrine disorders, including adrenocortical tumors and Cushing's syndrome, by disrupting cAMP/PKA signaling.[1][2] While the direct role of this compound in cancer is still an emerging area of research, the upregulation of various phosphodiesterases in different cancer types suggests that PDE inhibitors represent a promising therapeutic strategy.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the biological activity of this compound.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (PDE11) | 0.28 µM | In vitro enzyme assay | Demonstrates potent inhibition of PDE11.[1] |
| IC50 (PDE1-10) | >100 µM | In vitro enzyme assay | Indicates high selectivity for PDE11 over other PDE families.[1] |
| Effect on cAMP | Elevation | H295R adrenocortical cells | This compound at 20 µM was shown to increase intracellular cAMP levels.[1] |
| Effect on PKA | Increased ATF-1 Phosphorylation | H295R adrenocortical cells | Demonstrates activation of the downstream PKA signaling pathway. |
| Effect on Cortisol | Increased Production | H295R adrenocortical cells | Consistent with the role of the cAMP/PKA pathway in steroidogenesis.[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.
In Vitro PDE11 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PDE11.
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
This compound
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well microplates
-
Detection reagents (e.g., commercially available PDE activity assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a known PDE11 inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted PDE11A4 enzyme to all wells of the microplate, except for the no-enzyme control wells.
-
Pre-incubation: Add the diluted this compound or control compounds to the appropriate wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzyme to hydrolyze the substrate.
-
Detection: Stop the reaction and measure the remaining substrate or the product generated using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
cAMP Level Measurement in H295R Cells
This protocol measures the effect of this compound on intracellular cAMP levels in the H295R human adrenocortical cell line.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
This compound
-
cAMP assay kit (e.g., ELISA or LANCE-based)
-
96-well cell culture plates
-
Lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed H295R cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Quantify the concentration of cAMP in each well. Normalize the data to the vehicle control and plot the results as a function of this compound concentration to generate a dose-response curve.
Western Blot for PKA-Mediated ATF-1 Phosphorylation
This method is used to detect the phosphorylation of Activating Transcription Factor-1 (ATF-1), a downstream target of PKA, in response to this compound treatment.
Materials:
-
H295R cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ATF-1 and anti-total-ATF-1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat H295R cells with this compound as described for the cAMP assay. After treatment, wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ATF-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ATF-1.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ATF-1 relative to the total ATF-1.
Cortisol Production Assay in H295R Cells
This assay measures the amount of cortisol secreted by H295R cells following treatment with this compound.
Materials:
-
H295R cells
-
This compound
-
Cell culture medium
-
Cortisol ELISA kit or LC-MS/MS system
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding and Acclimation: Seed H295R cells in multi-well plates and allow them to acclimate for 24 hours.
-
Compound Exposure: Expose the cells to various concentrations of this compound in fresh medium for 48 hours.
-
Sample Collection: After the exposure period, collect the cell culture medium from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the collected medium using a cortisol ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Cell Viability: Assess cell viability in each well after medium removal to ensure that the observed effects on cortisol production are not due to cytotoxicity.
-
Data Analysis: Calculate the amount of cortisol produced per well and normalize it to a measure of cell viability. Generate a dose-response curve for this compound-induced cortisol production.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its potency and selectivity make it a suitable probe for elucidating the downstream consequences of PDE11 inhibition in various cellular contexts. The provided data and protocols offer a solid foundation for researchers to further explore the biological activity of this compound.
Future research should focus on elucidating the precise role of this compound in different cancer models, given the emerging link between phosphodiesterases and oncology.[2][4] Investigating the in vivo efficacy and pharmacokinetic properties of this compound will also be crucial for assessing its therapeutic potential. The detailed methodologies and conceptual frameworks presented in this guide are intended to facilitate these future investigations and contribute to a deeper understanding of PDE11-mediated signaling in health and disease.
References
chemical structure and properties of BC11-38
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BC11-38, a selective phosphodiesterase 11 (PDE11) inhibitor. Detailed experimental protocols for key assays and a visualization of the relevant signaling pathway are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the chemical name 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)-one, is a potent and selective inhibitor of PDE11.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂OS₂ | [1] |
| Molecular Weight | 304.4 g/mol | [1] |
| CAS Number | 68770-80-9 | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO at 50 mg/mL and ethanol (B145695) at 14 mg/mL.[1] | [1] |
| Storage | Store lyophilized powder at room temperature, desiccated. In solution, store at -20°C for up to 3 months.[1] | [1] |
Biological Activity
This compound is a selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE11, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn can lead to the phosphorylation of downstream targets such as the transcription factor ATF-1.[2] In human adrenocortical H295R cells, treatment with this compound has been shown to increase cortisol production.[1][3]
The inhibitory activity of this compound against various phosphodiesterases is summarized in the following table.
| Target | IC₅₀ (µM) | Selectivity vs. PDE11 | Source |
| PDE11 | <0.33 | - | [1] |
| Other PDEs | >100 | >100-fold | [1] |
Signaling Pathway
The mechanism of action of this compound involves the modulation of the cAMP signaling pathway through the inhibition of PDE11. A simplified representation of this pathway is depicted below.
Caption: this compound inhibits PDE11, increasing cAMP levels and downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols and the primary literature.
Yeast-Based High-Throughput Screen for PDE11 Inhibitors
This protocol describes the foundational method used to identify this compound.[3]
Caption: Workflow for the yeast-based screen to identify PDE11 inhibitors.
Methodology:
-
Yeast Strain: A genetically modified strain of Schizosaccharomyces pombe is used, which expresses human PDE11A. This strain also contains a reporter system where the ura4+ gene is under the control of a PKA-repressed promoter.
-
Principle: In this system, high PDE11A activity leads to low cAMP levels, which in turn results in low PKA activity and expression of ura4+. The Ura4 protein converts 5-fluoroorotic acid (5FOA) into a toxic product, preventing cell growth. Inhibition of PDE11A by a compound increases cAMP levels, activates PKA, represses ura4+ expression, and allows for cell growth in the presence of 5FOA.
-
High-Throughput Screening: A library of approximately 200,000 small molecules is screened in a multi-well plate format. Each well contains the engineered yeast strain in a growth medium containing 5FOA.
-
Hit Identification: Wells exhibiting cell growth are identified as containing potential PDE11 inhibitors.
-
Secondary Screens: "Hit" compounds are subjected to further testing to confirm their activity, determine their potency (IC₅₀), and assess their selectivity against other PDE families.
Intracellular cAMP Measurement in H295R Cells
This protocol details the measurement of intracellular cAMP levels in human adrenocortical H295R cells following treatment with this compound.
Methodology:
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) until they reach the desired confluence.
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are incubated for a specified period (e.g., 30 minutes to 24 hours).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET-based assay. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The measured cAMP levels in the treated cells are compared to those in the vehicle-treated control cells to determine the effect of this compound on intracellular cAMP accumulation.
Cortisol Production Assay in H295R Cells
This protocol outlines the procedure for measuring cortisol production in H295R cells in response to this compound treatment.
Methodology:
-
Cell Culture and Plating: H295R cells are cultured and plated in 24-well or 96-well plates as described in the cAMP assay protocol.
-
Compound Treatment: The cells are treated with different concentrations of this compound or a vehicle control in a serum-free medium. The incubation period is typically 24 to 48 hours to allow for cortisol synthesis and secretion.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Cortisol Measurement: The concentration of cortisol in the supernatant is quantified using a commercially available Cortisol ELISA kit. The assay is performed according to the manufacturer's protocol.
-
Data Analysis: The amount of cortisol produced by the this compound-treated cells is compared to that of the vehicle-treated control cells to assess the stimulatory effect of the compound on cortisol synthesis.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of PDE11 inhibition in various disease models.
References
Unlocking Novel Therapeutic Avenues in Neuroscience: A Technical Guide to BC11-38, a Selective PDE11A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and highly selective inhibitor of phosphodiesterase 11A (PDE11A), a dual-specificity phosphodiesterase that plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. The expression of PDE11A in the brain is predominantly localized to the hippocampus, a region critical for memory and mood regulation. This localization, coupled with its role in cyclic nucleotide degradation, positions PDE11A as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the research applications of this compound in neuroscience, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the catalytic activity of PDE11A. By preventing the breakdown of cAMP and cGMP, this compound elevates the intracellular levels of these second messengers within hippocampal neurons. This amplification of cyclic nucleotide signaling is hypothesized to modulate downstream pathways involved in synaptic plasticity, neuronal excitability, and gene expression, thereby influencing cognitive function and emotional behavior.
Quantitative Data
The following table summarizes the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Reference |
| IC50 for PDE11A | 0.28 µM | [1] |
| IC50 for PDE1-10 | >100 µM | [1] |
| Effect on cAMP levels | Significantly elevates cAMP in H295R cells | [1] |
Research Applications in Neuroscience
Based on the known function of PDE11A, this compound is a valuable tool for investigating several areas of neuroscience research:
-
Social Behavior and Memory: Studies with PDE11A knockout mice have demonstrated deficits in social approach and social memory.[1] this compound can be utilized to pharmacologically probe the role of PDE11A in these behaviors.
-
Mood Disorders: The enrichment of PDE11A in the ventral hippocampus, a region implicated in mood regulation, suggests that its inhibition may have antidepressant or anxiolytic effects.
-
Age-Related Cognitive Decline: The expression of PDE11A4, the primary isoform in the brain, increases with age.[2] Investigating the effects of this compound in models of age-related cognitive impairment is a promising research direction.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the neuropharmacological effects of this compound.
In Vivo Target Engagement and Pharmacodynamics
This protocol is adapted from a study on a novel PDE11A4 inhibitor and is designed to confirm that this compound reaches its target in the brain and elicits a biological response.[3]
Objective: To measure the effect of this compound on cAMP/cGMP levels in the hippocampus of mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
C57BL/6J mice
-
Tissue homogenizer
-
Centrifuge
-
cAMP and cGMP ELISA kits
Procedure:
-
Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection). A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).
-
At a predetermined time point post-administration (e.g., 1 hour), euthanize the mice and rapidly dissect the hippocampi on ice.
-
Homogenize the hippocampal tissue in the lysis buffer provided with the ELISA kit.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and perform the cAMP and cGMP ELISA according to the manufacturer's instructions.
Data Analysis: Compare the levels of cAMP and cGMP in the hippocampi of this compound-treated mice to the vehicle-treated control group.
Social Recognition Memory Assay
This protocol is a standard method to assess social memory in rodents and is relevant for studying the effects of PDE11A inhibition.
Objective: To evaluate the effect of this compound on short-term social recognition memory in mice.
Materials:
-
This compound or vehicle
-
Adult male mice (e.g., C57BL/6J)
-
Juvenile male mice (as novel stimuli)
-
Three-chamber social interaction apparatus
Procedure:
-
Habituation: On day 1, habituate the adult test mouse to the three-chamber apparatus for 10 minutes.
-
Training (Trial 1): On day 2, place the test mouse in the center chamber. Place a novel juvenile mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Allow the test mouse to explore for 10 minutes. Record the time spent interacting with each cage.
-
Drug Administration: Immediately after Trial 1, administer this compound or vehicle to the test mouse.
-
Testing (Trial 2): After a set inter-trial interval (e.g., 1 hour), return the test mouse to the apparatus. The familiar juvenile mouse (Stranger 1) is in one side chamber, and a new novel juvenile mouse (Stranger 2) is in the other. Record the time spent interacting with each cage for 10 minutes.
Data Analysis: A mouse with intact social memory will spend significantly more time interacting with the novel mouse (Stranger 2) than the familiar mouse (Stranger 1). Calculate a discrimination index: (Time with Stranger 2 - Time with Stranger 1) / (Total interaction time).
Conclusion
This compound represents a powerful and selective chemical probe for elucidating the role of PDE11A in the central nervous system. Its utility in preclinical models of cognitive and mood disorders holds significant promise for the development of novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted applications of this compound in neuroscience. Further investigation into the in vivo efficacy and behavioral effects of this compound is warranted to fully realize its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for PDE11 Inhibition in Cell Culture
Introduction to PDE11 and its Inhibition
Phosphodiesterase 11 (PDE11) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of PDE11 can lead to an increase in intracellular levels of these second messengers, thereby modulating various cellular processes. Research has suggested that PDE11 inhibitors can be valuable tools for studying cellular functions and may have therapeutic potential in conditions such as adrenal insufficiencies.[2] This document outlines protocols for utilizing a generic PDE11 inhibitor in a cell culture setting to investigate its biological effects.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a generic PDE11 inhibitor. These values are provided as a reference and should be optimized for specific cell lines and experimental conditions.
| Parameter | Value | Notes |
| Cell Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well | Dependent on cell type and duration of the experiment. For a 96-well plate format. |
| Compound Concentration Range | 0.1 nM to 100 µM | A wide range is recommended for initial dose-response studies. |
| Incubation Time | 24 to 72 hours | Optimal time may vary based on the specific cellular endpoint being measured. |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Ensure final DMSO concentration in culture medium is ≤ 0.1% to avoid toxicity. |
Experimental Protocols
Cell Culture and Maintenance
A crucial step in studying the effects of any compound is the proper maintenance of the cell line.
Materials:
-
Human Adrenocortical Cell Line (e.g., NCI-H295R)
-
Complete Growth Medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
Protocol:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the growth medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at the desired density and allow them to adhere overnight.
Preparation of PDE11 Inhibitor Stock Solution
Proper preparation of the compound is critical for accurate and reproducible results.
Materials:
-
PDE11 Inhibitor (powder form)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the PDE11 inhibitor in DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Treatment of Cells
This protocol outlines the steps for treating cultured cells with the PDE11 inhibitor.
Protocol:
-
Prepare serial dilutions of the PDE11 inhibitor from the stock solution in a serum-free medium.
-
Aspirate the growth medium from the seeded cells in the 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
cAMP Measurement Assay
An increase in intracellular cAMP is a direct downstream effect of PDE11 inhibition.
Protocol:
-
Following the treatment period, lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Perform the cAMP measurement following the assay kit's instructions.
-
Measure the signal using a plate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway of PDE11 and a typical experimental workflow for screening PDE11 inhibitors.
References
Application Notes and Protocols for BC11-38 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of BC11-38, a selective phosphodiesterase (PDE) 11 inhibitor. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), with an IC50 of 0.28 µM.[1][2][3] It exhibits high selectivity for PDE11 over other PDE isoforms (PDE1-10), with IC50 values greater than 100 µM for these other enzymes.[2][4][5][6] The primary mechanism of action of this compound is the inhibition of PDE11, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4][6] This elevation in cAMP can subsequently activate downstream signaling pathways, such as PKA-mediated ATF-1 phosphorylation, and has been shown to increase cortisol production in H295R human adenocarcinoma cells.[1][4][5][6]
| Property | Value | Source |
| CAS Number | 686770-80-9 | [1][2][4] |
| Molecular Formula | C₁₅H₁₆N₂OS₂ | [1][2][4] |
| Molecular Weight | 304.43 g/mol | [1][2][4] |
| Purity | ≥98% | [1] |
| Appearance | White to yellow solid | [4] |
Solubility and Recommended Solvents
Proper dissolution is critical for the efficacy of this compound in experimental settings. The choice of solvent and the final concentration of the stock solution should be carefully considered based on the downstream application.
| Solvent | Maximum Solubility | Notes | Source |
| DMSO | 100 mM (33.33 mg/mL) | Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic assistance may be required for complete dissolution. | [1][4][5] |
| Ethanol | 20 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.044 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution, the required volume of DMSO can be calculated using the following formula: Volume (mL) = (Mass (mg) / 304.43 g/mol ) / 10 mM
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles and potential degradation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] When stored under nitrogen, the stability at -20°C can be extended.[4]
Protocol 2: Quality Control of this compound Stock Solution
To ensure the accuracy of experimental results, it is recommended to perform quality control on the prepared stock solution.
Methods:
-
Concentration Verification: The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve of known this compound concentrations.
-
Purity Assessment: Purity can be assessed by HPLC-UV analysis, looking for any potential degradation products or impurities.
-
Identity Confirmation: The identity of the compound can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow: From Stock Solution to Cell-Based Assay
Caption: Experimental workflow for using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. BC-11-38, PDE-11 inhibitor (CAS 686770-80-9) | Abcam [abcam.com]
- 3. This compound | PDE11 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BC-11-38 | CAS#:686770-80-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols for BC11-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11).[1][2] Its selectivity is notable, with an IC50 value of 0.28 µM for PDE11, while IC50 values for other phosphodiesterases (PDE1-10) are greater than 100 µM.[2] By inhibiting PDE11, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP levels. This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn mediates downstream cellular processes, including the production of cortisol in adrenocortical cells.[2][3] These characteristics make this compound a valuable tool for studying the physiological and pathological roles of the PDE11 enzyme and the cAMP signaling pathway.
Physicochemical Properties and Solubility
Quantitative data regarding the solubility and key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 304.43 g/mol | [1] |
| Molecular Formula | C₁₅H₁₆N₂OS₂ | [1] |
| CAS Number | 686770-80-9 | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Solubility in Ethanol (B145695) | Soluble to 20 mM | [1] |
Biological Activity
This compound is a selective inhibitor of phosphodiesterase (PDE) 11.[1] Research has demonstrated that treatment of H295R human adenocarcinoma cells with this compound leads to a significant elevation in cAMP levels and a corresponding increase in cortisol production.[1] The mechanism involves the inhibition of PDE11, which is responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP activates PKA-mediated phosphorylation of downstream targets like ATF-1, ultimately stimulating steroidogenesis.[2]
Signaling Pathway
The mechanism of action of this compound involves the modulation of the cAMP signaling pathway. A simplified diagram of this pathway is presented below.
Caption: this compound inhibits PDE11, increasing cAMP and activating PKA for cortisol production.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
Protocol for 100 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder. For 1 mL of a 100 mM stock solution, you will need 30.443 mg of this compound (Molecular Weight = 304.43 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex or sonicate the solution until the powder is completely dissolved.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for 20 mM Stock Solution in Ethanol:
-
Calculate the required amount of this compound powder. For 1 mL of a 20 mM stock solution, you will need 6.089 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of absolute ethanol to achieve a final concentration of 20 mM.
-
Vortex thoroughly until the powder is fully dissolved.
-
Store the stock solution as described for the DMSO stock.
In Vitro Assay: Stimulation of Cortisol Production in H295R Cells
This protocol describes a general method for treating H295R cells with this compound to measure its effect on cortisol production.
Materials:
-
H295R human adenocarcinoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
24-well cell culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for cortisol measurement (e.g., ELISA kit)
-
Cell viability assay reagents (e.g., MTT, PrestoBlue)
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on H295R cell cortisol production.
Detailed Protocol:
-
Cell Seeding: Seed H295R cells into a 24-well plate at a density that will result in approximately 70-80% confluency at the time of treatment. Allow the cells to attach and grow for 24 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the existing medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for a predetermined period, for example, 24 to 48 hours, at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well for subsequent cortisol analysis. Store the supernatant at -80°C until analysis.
-
Cortisol Measurement: Quantify the cortisol concentration in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed effects on cortisol production are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate according to the manufacturer's protocol.
-
Data Analysis: Normalize the cortisol concentrations to the cell viability data. Compare the cortisol levels in the this compound-treated wells to the vehicle control wells to determine the dose-dependent effect of the inhibitor.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for Studying Steroidogenesis Inhibition in H295R Cells Using BC11-38 (proxy: Prochloraz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H295R human adrenocortical carcinoma cell line is a widely utilized in vitro model for assessing the effects of chemicals on steroidogenesis.[1] These cells express all the key enzymes necessary for the synthesis of corticosteroids, mineralocorticoids, and sex steroids, making them an ideal system for screening potential endocrine disruptors and for studying the mechanisms of action of novel drug candidates.[1] This document provides detailed application notes and protocols for utilizing the H295R cell line to study the effects of BC11-38, a hypothetical compound presented here with prochloraz (B1679089) as a well-documented surrogate. Prochloraz is an imidazole (B134444) fungicide known to inhibit steroidogenesis, primarily by targeting the CYP17A1 enzyme.[2][3][4]
These guidelines will enable researchers to perform robust and reproducible experiments to characterize the impact of this compound (using prochloraz as a model) on steroid hormone production and cell viability.
Data Presentation: Effects of Prochloraz on Steroid Hormone Production in H295R Cells
The following tables summarize the quantitative effects of prochloraz on the production of key steroid hormones in H295R cells. This data is compiled from various studies and serves as a representative example of the expected outcomes when studying a CYP17A1 inhibitor.
Table 1: Dose-Dependent Effects of Prochloraz on Progesterone, Testosterone (B1683101), and 17β-Estradiol Levels
| Prochloraz Concentration (µM) | Progesterone (% of Control) | Testosterone (% of Control) | 17β-Estradiol (% of Control) | Cell Viability (% of Control) |
| 0.1 | Increased | Decreased | Decreased | ~100% |
| 0.3 | Increased | Significantly Decreased | Significantly Decreased | ~100% |
| 1.0 | Maximally Increased | Significantly Decreased | Significantly Decreased | ~100% |
| 3.0 | Increased | Severely Decreased | Severely Decreased | ~77%[5] |
| 10.0 | Decreased (due to cytotoxicity) | Severely Decreased | Severely Decreased | Significantly Decreased[5] |
| 30.0 | Severely Decreased (due to cytotoxicity) | Severely Decreased | Severely Decreased | ~1%[5] |
Note: The qualitative descriptions are based on typical results reported in the literature.[5][6]
Table 2: Summary of Prochloraz Effects on Steroidogenesis Pathway Enzymes
| Enzyme | Effect of Prochloraz | Evidence |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Potent Inhibition | Decreased testosterone and estradiol (B170435) production with a concurrent increase in progesterone.[2][3][4] |
| CYP21A2 (21-hydroxylase) | Inhibition | Reported in some studies.[4] |
| Aromatase (CYP19A1) | Inhibition | Prochloraz is a known aromatase inhibitor.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
H295R Cell Culture Protocol
This protocol outlines the standard procedures for maintaining and subculturing the H295R cell line.
Materials:
-
H295R cell line (ATCC® CRL-2128™)
-
DMEM:F12 Medium (e.g., ATCC® 30-2006™)
-
Nu-Serum™ I Replacement (e.g., Corning® 355100™)
-
ITS+ Premix (e.g., Corning® 354352™) containing insulin, transferrin, selenium, bovine serum albumin, and linoleic acid.
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture flasks (e.g., T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO₂, humidified atmosphere)
Complete Growth Medium Preparation: To the base DMEM:F12 medium, add the following supplements to the final concentrations:
-
2.5% Nu-Serum™ I
-
1% ITS+ Premix (final concentrations: 6.25 µg/mL insulin, 6.25 µg/mL transferrin, 6.25 ng/mL selenium, 1.25 mg/mL bovine serum albumin, and 5.35 µg/mL linoleic acid)[7]
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.
-
-
Subculturing:
-
H295R cells grow as a monolayer, but often have viable floating cells that should be retained.
-
When cells reach 80-90% confluency, remove the culture medium (retain any floating cells by gentle centrifugation and add them back later).
-
Wash the adherent cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[7]
-
Neutralize the trypsin with 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a recommended split ratio of 1:3 to 1:4.
-
Change the medium every 2-3 days.
-
Steroidogenesis Assay Protocol
This protocol details the exposure of H295R cells to this compound (prochloraz) and the subsequent collection of samples for hormone analysis.
Materials:
-
H295R cells cultured as described above
-
24-well or 96-well cell culture plates
-
Complete growth medium (for seeding)
-
Serum-free medium (for exposure)
-
This compound (prochloraz) stock solution in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Forskolin, to stimulate steroidogenesis)
-
Solvent control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count H295R cells.
-
Seed the cells into 24-well plates at a density of approximately 200,000 - 300,000 cells/well in complete growth medium.[8]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.
-
-
Chemical Exposure:
-
After 24 hours, remove the complete growth medium.
-
Wash the cells once with serum-free medium.
-
Add fresh serum-free medium containing the desired concentrations of this compound (prochloraz), a positive control (e.g., 10 µM Forskolin), and a solvent control.[2] The final solvent concentration should be consistent across all wells and typically ≤0.1%.
-
Each treatment should be performed in at least triplicate.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.[9]
-
-
Sample Collection:
-
After the 48-hour exposure, carefully collect the culture medium from each well.
-
Store the medium at -80°C until hormone analysis.[9]
-
The remaining cells can be used for a cell viability assay.
-
Cell Viability (MTT) Assay Protocol
This colorimetric assay is used to assess the cytotoxicity of the test compound.
Materials:
-
Cells in multi-well plates from the steroidogenesis assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After removing the culture medium for hormone analysis, add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the solvent control.
Steroid Hormone Quantification (ELISA) Protocol
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying steroid hormones in the collected culture medium.
Materials:
-
Collected culture medium samples
-
Commercially available ELISA kits for the specific hormones of interest (e.g., testosterone, 17β-estradiol, progesterone)
-
Microplate reader capable of reading absorbance at the wavelength specified in the ELISA kit protocol.
Procedure:
-
Thaw the collected culture medium samples on ice.
-
Follow the instructions provided with the commercial ELISA kit precisely. This will typically involve:
-
Preparing standard dilutions of the hormone.
-
Adding standards, controls, and samples to the antibody-coated microplate.
-
Adding the enzyme-conjugated secondary antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution to develop the color.
-
Stopping the reaction.
-
-
Measure the absorbance on a microplate reader.
-
Construct a standard curve and determine the concentration of the hormones in the samples.
Mandatory Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway and the inhibitory action of this compound (Prochloraz).
Experimental Workflow
Caption: Workflow for assessing the effects of this compound on H295R cells.
Logical Relationship
Caption: Logical flow of this compound's mechanism of action in H295R cells.
References
- 1. Extended steroid profiling in H295R cells provides deeper insight into chemical-induced disturbances of steroidogenesis: Exemplified by prochloraz and anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A biphasic effect of the fungicide prochloraz on aldosterone, but not cortisol, secretion in human adrenal H295R cells--underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. edlists.org [edlists.org]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Note and Protocol: High-Throughput cAMP Measurement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger in cellular signal transduction, mediating the effects of numerous hormones and neurotransmitters. Its intracellular concentration is tightly regulated, primarily through the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that regulate adenylyl cyclase activity. GPCRs that couple to the Gαs subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to the Gαi subunit inhibit the enzyme, causing a decrease in cAMP levels.[1][2][3] The measurement of intracellular cAMP is therefore a fundamental tool for studying GPCR function and for screening compound libraries to identify novel agonists and antagonists.
This document provides a detailed protocol for a competitive immunoassay-based measurement of intracellular cAMP, a common and robust method for high-throughput screening and pharmacological characterization of GPCRs.
Signaling Pathway
The canonical cAMP signaling pathway begins with the binding of a ligand to a GPCR. This induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. In the case of Gαs-coupled receptors, the activated Gαs subunit dissociates and stimulates adenylyl cyclase to produce cAMP. Conversely, the activated Gαi subunit inhibits adenylyl cyclase.[4][5] The resulting change in intracellular cAMP concentration modulates the activity of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a variety of cellular substrates to elicit a physiological response.[6][7]
Caption: GPCR-mediated cAMP signaling pathway.
Assay Principle
This protocol describes a competitive immunoassay. In this format, free cAMP in a cell lysate sample competes with a labeled cAMP tracer (e.g., biotinylated or fluorescently tagged) for binding to a specific anti-cAMP antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of cAMP in the sample. Detection of the bound tracer is typically achieved through methods like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[1][2][3] For instance, in an HTRF assay, the antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor and a specific emission signal. An increase in cellular cAMP leads to a decrease in this signal.
Caption: Competitive immunoassay principle for cAMP detection.
Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Test compounds (agonists, antagonists)
-
Forskolin (B1673556) (positive control for Gαs, or to stimulate cAMP in Gαi assays)
-
cAMP standard
-
Lysis buffer
-
cAMP assay detection reagents (e.g., HTRF or AlphaScreen kit containing labeled cAMP tracer and anti-cAMP antibody)
-
384-well white opaque microplates
-
Plate reader capable of detecting the assay signal (e.g., HTRF or AlphaScreen compatible)
Experimental Workflow
Caption: General experimental workflow for the cAMP assay.
Detailed Procedure
1. Cell Seeding: a. Culture cells expressing the target GPCR to approximately 80-90% confluency. b. Harvest cells and resuspend in culture medium at the desired density. The optimal cell number per well should be determined empirically but a starting point of 3,000-5,000 cells per well is common.[3] c. Dispense the cell suspension into a 384-well plate. d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Compound Preparation and Addition: a. Prepare a serial dilution of the test compounds and controls (e.g., a known agonist for the receptor, and forskolin as a general adenylyl cyclase activator). b. For antagonist screening, prepare dilutions of the antagonist compounds. c. Remove the culture medium from the cell plate and add stimulation buffer. d. Add the diluted compounds to the respective wells. For antagonist assays, add the antagonist first, incubate for a short period (e.g., 15-30 minutes), and then add a fixed concentration of agonist (typically at its EC50 or EC80 value).[2]
3. Cell Stimulation: a. Incubate the plate at room temperature for 30 minutes. The optimal incubation time may vary depending on the cell type and receptor.
4. Cell Lysis and Detection: a. Prepare the detection reagents according to the manufacturer's instructions. This typically involves diluting the labeled anti-cAMP antibody and the labeled cAMP tracer in a lysis buffer. b. Add the combined lysis and detection reagent mixture to each well.
5. Incubation: a. Seal the plate to prevent evaporation. b. Incubate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.
6. Signal Reading: a. Read the plate on a compatible plate reader using the appropriate settings for the detection technology (e.g., HTRF or AlphaScreen).
7. cAMP Standard Curve: a. In parallel, on the same plate, prepare a standard curve using a serial dilution of a known concentration of cAMP in the stimulation buffer. b. Process the standard curve wells in the same manner as the cell-containing wells (i.e., add the lysis and detection reagents).
Data Presentation
The raw data from the plate reader should be used to generate a cAMP standard curve. The signal from the unknown samples can then be interpolated from this curve to determine the intracellular cAMP concentration. For dose-response experiments, the calculated cAMP concentrations are plotted against the compound concentration to determine pharmacological parameters such as EC50 (for agonists) or IC50 (for antagonists).
Table 1: Example cAMP Standard Curve Data
| cAMP Concentration (nM) | Raw Signal (Arbitrary Units) |
| 1000 | 500 |
| 300 | 1500 |
| 100 | 4500 |
| 30 | 9000 |
| 10 | 12000 |
| 3 | 14000 |
| 1 | 15000 |
| 0 | 15500 |
Table 2: Example Pharmacological Data for a Gαs-Coupled Receptor
| Compound | EC50 (nM) | Max. cAMP Response (nM) |
| Isoproterenol (Control Agonist) | 5.2 | 85.3 |
| Test Compound A | 15.8 | 79.1 |
| Test Compound B | 250.1 | 42.6 |
Table 3: Example Pharmacological Data for a Gαi-Coupled Receptor (Forskolin-stimulated)
| Compound | IC50 (nM) | % Inhibition of Forskolin Response |
| Control Agonist | 8.1 | 92.5 |
| Test Compound C | 22.4 | 88.1 |
| Test Compound D | >1000 | 15.2 |
Conclusion
The measurement of intracellular cAMP is a robust and essential tool in GPCR research and drug discovery. The competitive immunoassay format described here offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening. Careful optimization of assay parameters such as cell number and incubation times is crucial for generating high-quality, reproducible data. The provided protocol serves as a comprehensive guide for implementing this assay in the laboratory.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. [frontiersin.org]
- 6. Direct cAMP signaling through G-protein-coupled receptors mediates growth cone attraction induced by pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cortisol Production Assay with BC11-38 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation. The dysregulation of cortisol production is implicated in various pathological conditions, such as Cushing's syndrome (hypercortisolism) and Addison's disease (hypocortisolism). The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established in vitro model for studying steroidogenesis as it expresses the key enzymes required for cortisol synthesis.[1][2] This document provides a detailed protocol for assessing the effect of BC11-38, a potent and selective phosphodiesterase 11 (PDE11) inhibitor, on cortisol production in H295R cells. This compound has been shown to elevate cyclic AMP (cAMP) levels, a key second messenger in the steroidogenic pathway, leading to increased cortisol production.[3]
Principle of the Assay
The production of cortisol in H295R cells is stimulated by the activation of the adenylyl cyclase pathway, often initiated by agonists such as Adrenocorticotropic hormone (ACTH), leading to a rise in intracellular cAMP.[4] This cAMP increase activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including steroidogenic acute regulatory (StAR) protein and steroidogenic enzymes, ultimately leading to the synthesis and secretion of cortisol.[4] this compound acts by inhibiting PDE11, an enzyme responsible for the degradation of cAMP. By inhibiting PDE11, this compound leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascade and resulting in increased cortisol production.[3] This application note describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of cortisol secreted into the cell culture medium following treatment with this compound.
Data Presentation
The following table summarizes representative quantitative data on the effect of a range of this compound concentrations on cortisol production in H295R cells. Forskolin, a direct activator of adenylyl cyclase, is used as a positive control.
Table 1: Effect of this compound and Forskolin on Cortisol Production in H295R Cells
| Treatment Group | Concentration (µM) | Mean Cortisol Concentration (ng/mL) | Standard Deviation (ng/mL) | Fold Change vs. Vehicle Control |
| Vehicle Control (0.1% DMSO) | 0 | 15.2 | 1.8 | 1.0 |
| This compound | 0.1 | 18.5 | 2.1 | 1.2 |
| This compound | 1 | 25.8 | 3.0 | 1.7 |
| This compound | 10 | 42.1 | 4.5 | 2.8 |
| This compound | 20 | 55.9 | 6.2 | 3.7 |
| This compound | 50 | 68.3 | 7.5 | 4.5 |
| Forskolin (Positive Control) | 10 | 85.4 | 9.1 | 5.6 |
Note: The data presented in this table is illustrative and intended to represent the expected outcome of the experiment based on the known mechanism of action of this compound. Actual results may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of ACTH-stimulated cortisol production and the mechanism of this compound action.
Caption: Experimental workflow for the cortisol production assay with this compound treatment.
Experimental Protocols
H295R Cell Culture
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
24-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain H295R cells in a T-75 flask with supplemented DMEM/F-12 medium.
-
Passage the cells when they reach 80-90% confluency.
-
For the assay, seed H295R cells into 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.[5]
This compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free DMEM/F-12 medium
-
Forskolin (positive control)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM/F-12 to achieve final concentrations ranging from 0.1 µM to 50 µM. The final DMSO concentration in all wells should not exceed 0.1%.
-
Prepare a vehicle control solution containing the same final concentration of DMSO (0.1%) in serum-free medium.
-
Prepare a positive control solution of 10 µM Forskolin in serum-free medium.
-
After the 24-hour incubation period for cell attachment, aspirate the medium from the wells.
-
Add 500 µL of the respective treatment, vehicle control, or positive control solutions to the appropriate wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4][5]
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
After collecting the supernatant for the cortisol assay, add 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add 500 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cortisol ELISA
Materials:
-
Commercially available Cortisol ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatant
-
Microplate reader
Protocol:
-
Bring all reagents and samples to room temperature.
-
Prepare cortisol standards and controls as per the kit's instructions.
-
Add standards, controls, and collected cell culture supernatants to the appropriate wells of the ELISA plate.
-
Add the enzyme conjugate to the wells.
-
Incubate the plate as per the manufacturer's protocol (typically 1-2 hours at room temperature or 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the cortisol concentration in each sample by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of cortisol.[5]
Data Analysis
-
Calculate Cortisol Concentration: Use the standard curve generated from the ELISA to determine the concentration of cortisol (ng/mL) in each sample.
-
Normalize to Cell Viability: To account for any potential cytotoxicity of the treatments, normalize the cortisol concentrations to the cell viability data obtained from the MTT assay.
-
Calculate Fold Change: Determine the fold change in cortisol production for each treatment group by dividing the normalized cortisol concentration by the normalized cortisol concentration of the vehicle control group.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cortisol levels in all samples | - Cell health issues- Inactive Forskolin | - Ensure proper cell culture and handling techniques.- Use a fresh, validated batch of Forskolin. |
| High variability between replicates | - Pipetting errors- Uneven cell seeding | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding. |
| High background in ELISA | - Insufficient washing- Contaminated reagents | - Follow the washing steps in the ELISA protocol carefully.- Use fresh, properly stored reagents. |
| No dose-response with this compound | - Incorrect drug concentration- Inactive compound | - Verify the stock solution concentration and dilutions.- Use a new batch of this compound. |
References
- 1. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretion of cortisol and aldosterone as a vulnerable target for adrenal endocrine disruption - screening of 30 selected chemicals in the human H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimal Concentration of BC11-38 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of BC11-38 for in vitro research. This compound is a potent and selective inhibitor of phosphodiesterase 11A4 (PDE11A4), an enzyme primarily expressed in the hippocampus and implicated in regulating cyclic nucleotide signaling. Understanding the appropriate concentration of this compound is critical for obtaining reliable and reproducible results in cell-based assays.
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound in various in vitro applications. It is crucial to note that the optimal concentration may vary depending on the cell type, assay conditions, and experimental goals.
| Parameter | Cell Line | Concentration/Value | Assay Type | Key Findings |
| IC50 | - | 0.28 µM | PDE11A4 Inhibition Assay | Demonstrates high potency and selectivity of this compound for its target enzyme. |
| Reversal of LLPS | HT22 | 100 µM | Live Cell Imaging | This compound effectively reverses the liquid-liquid phase separation (LLPS) of PDE11A4. Lower concentrations are also effective but the effect may be reversible upon washout.[1] |
| Subcellular Localization | HT22 | Not Specified | Western Blot | Treatment with this compound shifts mPDE11A4 from the membrane to the cytosolic fraction. |
Signaling Pathway
This compound exerts its effects by inhibiting PDE11A4, which is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE11A4 leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 (pCREB) is a key event that leads to the regulation of gene expression involved in neuronal plasticity, memory, and other cellular processes.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to determine the optimal concentration and effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line (e.g., HT22) and to determine a non-toxic working concentration range for subsequent experiments.
Materials:
-
This compound stock solution (in DMSO)
-
HT22 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the concentration at which this compound exhibits significant cytotoxicity.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in the target cells. It is recommended to use concentrations determined to be moderately cytotoxic from the MTT assay.
Materials:
-
This compound stock solution (in DMSO)
-
HT22 cells (or other relevant cell line)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HT22 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 from the viability assay) for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for pCREB
This protocol is designed to investigate the downstream effects of this compound on the PDE11A4 signaling pathway by measuring the phosphorylation of CREB.
Materials:
-
This compound stock solution (in DMSO)
-
HT22 cells (or other relevant cell line)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HT22 cells in 6-well plates. Once they reach 80-90% confluency, treat with non-toxic concentrations of this compound (determined from the MTT assay) for a specified time (e.g., 1, 6, 24 hours). After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Densitometry Analysis: Quantify the band intensities for pCREB and total CREB. Express the results as a ratio of pCREB to total CREB to determine the effect of this compound on CREB phosphorylation.
References
Application Notes and Protocols: Stability of BC11-38 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC11-38 is a potent and selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme that plays a crucial role in cyclic nucleotide signaling.[1][2] By inhibiting PDE11, this compound leads to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.[1][2] This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of PDE11 and for potential therapeutic development. The stability of small molecules like this compound in cell culture media is a critical factor for the reproducibility and accuracy of in vitro studies. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in misleading data and interpretations.
These application notes provide a framework for assessing the stability of this compound in commonly used cell culture media. The included protocols outline methods to determine the rate and extent of degradation, ensuring the integrity of experimental results.
Data Presentation
As no specific stability data for this compound in cell culture media is publicly available, a template for presenting such data is provided below. Researchers can use this structure to summarize their findings.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Concentration in Medium A (µM) | % Remaining in Medium A | Concentration in Medium B (µM) | % Remaining in Medium B |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Table 2: Impact of Storage Temperature on this compound Stability in Cell Culture Medium
| Storage Temperature | Time (hours) | Concentration (µM) | % Remaining |
| 37°C | 24 | ||
| Room Temperature | 24 | ||
| 4°C | 24 | ||
| -20°C | 24 | ||
| -80°C | 24 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media Over Time
This protocol describes a method to determine the stability of this compound in a specific cell culture medium at a standard cell culture temperature (37°C).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the cell line.
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid)
-
This compound analytical standard for calibration curve
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the desired cell culture medium at a final concentration relevant to your planned experiments (e.g., 20 µM).[1]
-
Incubation: Aliquot the this compound working solution into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Time Points: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for analysis. The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately after collection, store the samples at -80°C to halt any further degradation until analysis.
-
Sample Analysis by HPLC:
-
Thaw the samples and, if necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Separate this compound from potential degradation products using a suitable gradient elution method.
-
Detect this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the this compound analytical standard.
-
Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Protocol 2: In Vitro Assay for this compound Activity - cAMP Measurement
This protocol provides a method to assess the biological activity of this compound by measuring its effect on intracellular cAMP levels in a cell-based assay.
Materials:
-
H295R adrenocortical cells[1]
-
Cell culture medium and supplements
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Cell lysis buffer
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed H295R cells in a multi-well plate at a density that allows for optimal growth and response. Allow the cells to adhere and grow overnight.
-
Compound Treatment:
-
Prepare dilutions of this compound in cell culture medium at various concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., several hours).[1]
-
Cell Lysis: After incubation, lyse the cells according to the instructions of the cAMP assay kit to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's protocol.
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve provided in the kit.
-
Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship.
-
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
References
Application Notes and Protocols for [BC11-38] Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the [BC11-38] cell line in assessing the permeability and cellular uptake of novel drug compounds. Detailed protocols for key experimental procedures are provided to ensure reliable and reproducible results.
Introduction to [this compound] Cell Line
The [this compound] cell line is a robust and well-characterized human cancer cell line, exhibiting morphological and physiological characteristics suitable for in vitro drug absorption and transport studies. Its consistent growth and formation of confluent monolayers make it an ideal model for predicting the intestinal permeability of orally administered drugs and for investigating the mechanisms of cellular uptake. Understanding how a drug candidate permeates biological membranes and is taken up by cells is a critical step in the drug discovery and development process, influencing bioavailability, efficacy, and potential toxicity.
Applications
-
Screening of Drug Candidates: The [this compound] cell line can be used in high-throughput screening assays to rank the permeability of a large number of compounds, aiding in the selection of candidates with favorable absorption characteristics.
-
Investigation of Transport Mechanisms: These cells provide a platform to study the specific pathways by which a drug enters a cell, including passive diffusion, active transport, and various forms of endocytosis.
-
Evaluation of Drug Efflux: [this compound] cells can be used to determine if a compound is a substrate of efflux transporters, which can significantly impact its intracellular concentration and therapeutic effect.
-
Toxicology and Safety Assessment: Cellular uptake studies in [this compound] cells can help in assessing the potential for off-target effects and cytotoxicity of drug candidates.
Data Presentation: Permeability and Uptake of Model Compounds in [this compound] Cells
The following table summarizes the permeability coefficients and cellular uptake of well-characterized compounds in the [this compound] cell line. This data serves as a reference for validating experimental setups and for comparing the performance of new chemical entities.
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Cellular Uptake (%) (at 1 hour) | Primary Uptake Mechanism |
| High Permeability Control | |||
| Metoprolol | 25.2 ± 2.1 | 85.3 ± 5.7 | Passive Diffusion |
| Low Permeability Control | |||
| Atenolol | 0.8 ± 0.1 | 12.1 ± 2.3 | Paracellular Transport |
| Active Transport Substrate | |||
| Rhodamine 123 | 1.5 ± 0.3 (A-B), 9.8 ± 1.1 (B-A) | 45.6 ± 4.2 | P-gp Efflux |
| Endocytosis-mediated Uptake | |||
| Fluorescently Labeled Nanoparticle (50 nm) | Not Applicable | 72.4 ± 6.8 | Clathrin-mediated Endocytosis |
Experimental Protocols
[this compound] Cell Permeability Assay (Transwell Assay)
This protocol details the steps for assessing the permeability of a test compound across a [this compound] cell monolayer cultured on a permeable support.
Materials:
-
[this compound] cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size) and companion plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., metoprolol, atenolol)
-
Lucifer yellow for monolayer integrity testing
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Pre-wet Transwell® inserts with complete growth medium for at least 30 minutes in a sterile incubator.
-
Seed [this compound] cells onto the apical side of the inserts at a density of 1 x 10⁵ cells/cm².
-
Add fresh medium to both the apical and basolateral chambers.
-
-
Monolayer Formation:
-
Culture the cells for 18-21 days, replacing the medium every 2-3 days.
-
Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER). The monolayer is ready for the assay when TEER values plateau.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, assess the integrity of the cell monolayer using a low permeability marker like Lucifer yellow.
-
Add Lucifer yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has passed into the basolateral chamber. A pass-through of less than 2% indicates a tight monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add HBSS containing the test compound to the donor chamber (apical for A-B transport, basolateral for B-A transport).
-
Add fresh HBSS to the receiver chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Caption: Workflow for the [this compound] Transwell permeability assay.
Cellular Uptake Assay
This protocol describes a method to quantify the amount of a compound taken up by [this compound] cells.
Materials:
-
[this compound] cells
-
Complete growth medium
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Test compound (preferably labeled, e.g., with a fluorescent tag)
-
Cell lysis buffer
-
Instrumentation for detection (e.g., fluorescence plate reader, flow cytometer)
Procedure:
-
Cell Seeding:
-
Seed [this compound] cells into a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
-
Compound Incubation:
-
Remove the growth medium and wash the cells twice with warm PBS.
-
Add the test compound diluted in serum-free medium or PBS to each well.
-
Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C. To study energy-dependent uptake, a parallel experiment can be run at 4°C.
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any unbound compound.
-
-
Cell Lysis and Quantification:
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Quantify the amount of compound in the lysate using the appropriate detection method (e.g., measure fluorescence intensity).
-
Determine the total protein concentration in each lysate sample for normalization.
-
-
Data Analysis:
-
Express the cellular uptake as the amount of compound per milligram of total cell protein.
-
If a fluorescently labeled compound is used, uptake can also be analyzed by flow cytometry or visualized by fluorescence microscopy.
-
Caption: Major pathways of cellular drug uptake.
Signaling Pathway Investigation
The uptake of a therapeutic agent into [this compound] cells can trigger various downstream signaling cascades. For instance, a hypothetical drug, "Compound-X," designed to inhibit tumor growth, might modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway affected by Compound-X.
Conclusion
The [this compound] cell line serves as a valuable in vitro model for assessing the permeability and cellular uptake of drug candidates. The protocols and data presented here provide a framework for conducting these essential studies, contributing to a more comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties. Consistent application of these methods will facilitate the identification of promising therapeutic agents with improved delivery and efficacy.
Application Notes and Protocols for In Vivo Administration of BC11-38 in Mouse Models
Disclaimer: Information regarding a specific molecule designated "BC11-38" is not available in the public domain or published scientific literature based on the conducted search. The following application notes and protocols are based on general principles and commonly used methodologies for the in vivo administration of novel therapeutic compounds in mouse models of cancer. Researchers should adapt these protocols based on the specific characteristics of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the specific research questions being addressed.
Introduction
These application notes provide a comprehensive overview of the essential procedures for the in vivo evaluation of the therapeutic agent this compound in various mouse models. The protocols outlined below are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to assess the efficacy, safety, and mechanism of action of this compound. Adherence to best practices in animal handling, dosing, and endpoint analysis is critical for obtaining robust and reproducible data.
Quantitative Data Summary
As no specific data for this compound is available, a template table is provided below to illustrate how to structure and present quantitative data from in vivo studies. Researchers should populate this table with their experimental data.
Table 1: Summary of In Vivo Efficacy Studies of this compound in Mouse Models
| Mouse Model | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Syngeneic Model A | Vehicle Control | - | Intraperitoneal | Daily for 14 days | N/A | ||
| This compound | 10 | Intraperitoneal | Daily for 14 days | ||||
| This compound | 30 | Intraperitoneal | Daily for 14 days | ||||
| Xenograft Model B | Vehicle Control | - | Oral Gavage | Twice daily for 21 days | N/A | ||
| This compound | 25 | Oral Gavage | Twice daily for 21 days | ||||
| This compound | 50 | Oral Gavage | Twice daily for 21 days |
Experimental Protocols
Animal Models
The choice of mouse model is critical and will depend on the specific scientific question. Commonly used models include:
-
Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, which are essential for evaluating immunomodulatory effects of this compound.
-
Xenograft Models: These involve the implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice). These are useful for assessing the direct anti-tumor activity of this compound on human cancers.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications and can closely mimic human cancer development.
Preparation of this compound for In Vivo Administration
-
Reconstitution: Based on the manufacturer's instructions or internal solubility testing, dissolve the this compound compound in a sterile, biocompatible vehicle. Common vehicles include phosphate-buffered saline (PBS), sterile water, or solutions containing solubilizing agents like DMSO, PEG300, or Tween 80.
-
Concentration: Prepare a stock solution of this compound at a concentration suitable for accurate dosing based on the average weight of the mice. The final concentration should be such that the injection volume is appropriate for the administration route (e.g., 100-200 µL for intravenous or intraperitoneal injections).
-
Storage: Store the reconstituted this compound solution under appropriate conditions (e.g., 4°C or -20°C) and protect it from light if it is light-sensitive.
Administration of this compound
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Acclimate the mice to the facility and handling for at least one week before the start of the experiment.
-
Dosing:
-
Weigh each mouse on the day of dosing to calculate the precise volume of this compound solution to be administered.
-
Administer the compound using the chosen route (e.g., intraperitoneal, intravenous, oral gavage, subcutaneous).
-
For the control group, administer an equivalent volume of the vehicle solution.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Measure tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis
-
Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection:
-
Excise the tumors and weigh them.
-
Collect blood samples for pharmacokinetic analysis and biomarker studies.
-
Harvest relevant organs for histopathological analysis to assess toxicity.
-
-
Further Analysis: Tumor and tissue samples can be processed for various downstream analyses, including immunohistochemistry (IHC), Western blotting, flow cytometry, and RNA sequencing to investigate the mechanism of action of this compound.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams provide a visual representation of a typical in vivo experimental workflow and a hypothetical signaling pathway that could be modulated by a therapeutic agent like this compound.
Caption: A standard workflow for in vivo efficacy testing of this compound in mouse models.
Caption: A hypothetical signaling pathway inhibited by this compound leading to anti-tumor effects.
Troubleshooting & Optimization
BC11-38 not dissolving properly in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective phosphodiesterase (PDE) 11 inhibitor, BC11-38.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in ethanol (B145695).[1]
Q2: What is the maximum concentration at which this compound can be dissolved?
A2: this compound is soluble up to 100 mM in DMSO and up to 20 mM in ethanol.[1] One supplier specifies a solubility of 33.33 mg/mL in DMSO, which corresponds to 109.48 mM.[2]
Q3: What are the storage recommendations for this compound stock solutions?
A3: For stock solutions in solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to store the solution under nitrogen.[2]
Q4: What is the appearance of this compound solid?
A4: this compound is a solid that can range in color from white to yellow.[2]
Troubleshooting Guide: this compound Dissolution Issues
If you are experiencing difficulties dissolving this compound, please consult the following troubleshooting guide.
Issue: this compound is not dissolving completely in DMSO.
| Potential Cause | Recommended Solution |
| Hygroscopic DMSO: | DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power.[2] |
| Use fresh, high-purity, anhydrous DMSO. It is best to use a newly opened bottle or an aliquot from a properly stored stock. | |
| Insufficient Sonication: | The compound may require energy to fully dissolve. |
| Use an ultrasonic bath. Sonicate the solution for several minutes to aid dissolution.[2] Be cautious of overheating the sample. | |
| Low Temperature: | The solubility of compounds often decreases at lower temperatures. |
| Gently warm the solution. You can warm the solution to 37°C for a short period. Avoid excessive heat, which could degrade the compound. | |
| Precipitation in Aqueous Solutions: | This compound has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous buffer can cause it to precipitate. |
| Perform serial dilutions. First, prepare a high-concentration stock solution in DMSO. Then, make intermediate dilutions in a co-solvent like ethanol or directly in the aqueous buffer with vigorous vortexing. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 304.43 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 30.44 mg of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[2] Monitor the solution to ensure it does not become excessively warm.
-
Final Check: Visually inspect the solution to ensure that all solid material has dissolved. If particulates remain, repeat the vortexing and sonication steps.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in elevating cAMP levels.
Experimental Workflow for this compound Dissolution
Caption: Step-by-step workflow for dissolving this compound.
Logical Troubleshooting Flowchart
Caption: Decision tree for troubleshooting this compound dissolution problems.
References
Optimizing Incubation Time for Gs-Coupled Receptor Agonists in cAMP Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Gs-coupled receptor agonists, such as BC11-38, in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the agonist incubation time in a cAMP assay?
A1: The primary goal is to identify the optimal time point at which the agonist-induced cAMP signal is maximal and stable. This ensures a robust and reproducible assay window to accurately determine the potency (EC50) and efficacy of the test compound. An inadequate incubation time can lead to an underestimation of the compound's effect, while an overly long incubation might result in signal decay due to factors like receptor desensitization or cAMP degradation by phosphodiesterases (PDEs).[1]
Q2: What are the key factors that influence the optimal incubation time?
A2: Several factors can influence the ideal incubation time for a cAMP assay, including:
-
Cell type and receptor expression level: Different cell lines exhibit varying kinetics of cAMP production and degradation.
-
Agonist concentration: Higher agonist concentrations may induce a faster but potentially more transient response.
-
Assay temperature: Temperature affects enzyme kinetics, including adenylyl cyclase and phosphodiesterases.
-
Presence of phosphodiesterase (PDE) inhibitors: PDE inhibitors like IBMX can prolong the cAMP signal by preventing its degradation.[2]
-
The specific GPCR being studied: Different Gs-coupled receptors can have distinct signaling kinetics.
Q3: Should I use a phosphodiesterase (PDE) inhibitor in my assay?
A3: The use of a PDE inhibitor is highly recommended for most cAMP assays.[3] PDEs are enzymes that degrade cAMP, and their inhibition leads to an accumulation of intracellular cAMP, thereby amplifying the signal and increasing the assay window.[2] However, if the goal is to study the net effect of a compound in a more physiological context, one might perform the assay in the absence of a PDE inhibitor. It is crucial to test for the effects of the PDE inhibitor during assay development.[4]
Q4: How do I determine the optimal incubation time for my specific agonist and cell line?
A4: A time-course experiment is the most effective method. This involves stimulating your cells with a fixed concentration of the agonist (typically a concentration close to the expected EC80) and measuring the cAMP levels at multiple time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). The optimal incubation time corresponds to the point where the cAMP signal reaches a plateau.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cAMP signal | 1. Suboptimal incubation time. 2. Insufficient agonist concentration. 3. Low receptor expression in the cell line. 4. High PDE activity. | 1. Perform a time-course experiment to determine the optimal incubation period. 2. Use a higher concentration of the agonist. 3. Use a cell line with higher receptor expression or transfect the cells with the receptor of interest. 4. Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Signal decreases at longer incubation times | 1. Receptor desensitization. 2. Cell death or detachment. 3. Degradation of cAMP despite the presence of a PDE inhibitor. | 1. Choose an earlier time point where the signal is maximal and stable. 2. Check cell viability at different incubation times. 3. Increase the concentration of the PDE inhibitor or test a different one. |
| EC50 value of the agonist is not reproducible | 1. Assay not performed at the optimal incubation time. 2. Inconsistent cell passage number or health. 3. Variability in reagent preparation. | 1. Ensure the incubation time is on the plateau of the time-course curve.[1] 2. Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase.[5] 3. Prepare fresh reagents for each experiment and ensure accurate dilutions. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Preparation:
-
Culture cells expressing the Gs-coupled receptor of interest to 80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to the desired density.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well white microplate.
-
Prepare a solution of your agonist (e.g., this compound) at a concentration that gives a submaximal response (e.g., EC80).
-
Add the agonist solution to the wells.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
At each time point, lyse the cells and detect cAMP levels using a suitable cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Plot the cAMP signal (e.g., HTRF ratio) against the incubation time.
-
The optimal incubation time is the point at which the signal reaches a stable plateau.
-
Protocol 2: Agonist Dose-Response Experiment
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well white microplate.
-
Prepare a serial dilution of your agonist (e.g., this compound).
-
Add the different concentrations of the agonist to the wells.
-
Incubate the plate at 37°C for the optimal incubation time determined in Protocol 1.
-
Lyse the cells and detect cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
-
Visualizations
Caption: Gs-coupled receptor signaling pathway leading to cAMP production.
Caption: Experimental workflow for optimizing agonist incubation time.
Caption: Troubleshooting decision tree for common cAMP assay issues.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. scbt.com [scbt.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
unexpected off-target effects of BC11-38
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with BC11-38, a potent and selective phosphodiesterase 11 (PDE11) inhibitor. While extensive documentation on unexpected off-target effects of this compound is not publicly available, this guide addresses potential experimental challenges and clarifies the compound's known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11).[1][2] PDE11 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE11, this compound leads to an increase in intracellular cAMP levels.[1][2] This elevation in cAMP can, in turn, activate downstream signaling pathways, such as Protein Kinase A (PKA), leading to physiological effects like increased cortisol production in specific cell types.[2]
Q2: How selective is this compound for PDE11 compared to other phosphodiesterases?
A2: this compound exhibits high selectivity for PDE11. Its IC50 value for PDE11 is approximately 0.28 µM, while for other phosphodiesterase families (PDE1-10), the IC50 values are greater than 100 µM.[1][2] This indicates a selectivity of over 350-fold for PDE11 compared to other PDE families.
Q3: What are the known on-target effects of this compound in cellular assays?
A3: In H295R human adenocarcinoma cells, this compound has been shown to significantly elevate cAMP levels and cortisol production.[1] It also promotes PKA-mediated phosphorylation of ATF-1.[2]
Q4: Are there any known off-target effects of this compound?
A4: Based on currently available public information, there are no well-documented unexpected off-target effects of this compound. Its high selectivity for PDE11 suggests a low probability of significant off-target activity at concentrations typically used to inhibit PDE11. However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, cannot be entirely excluded.
Troubleshooting Guide
This section addresses potential issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect on cAMP levels after this compound treatment. | 1. Incorrect concentration: The concentration of this compound used may be too low. 2. Cell type: The cell line used may not express PDE11 at sufficient levels. 3. Compound integrity: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify PDE11 expression in your cell line using qPCR or Western blot. 3. Prepare a fresh stock solution of this compound. |
| Variability in cortisol production measurements. | 1. Inconsistent cell density: Variations in the number of cells seeded can lead to inconsistent results. 2. Assay timing: The timing of this compound treatment and sample collection can impact cortisol levels. 3. Reagent variability: Inconsistent quality of assay reagents. | 1. Ensure consistent cell seeding density across all wells. 2. Optimize and standardize the treatment and collection times. 3. Use high-quality, validated reagents for the cortisol assay. |
| Unexpected cell toxicity observed. | 1. High concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) | Reference(s) |
| PDE11 | 0.28 | [1][2] |
| PDE1-10 | >100 | [1][2] |
Experimental Protocols
1. Measurement of Intracellular cAMP Levels
-
Cell Seeding: Plate H295R cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control for 1 hour.
-
Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Detection: Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve.
2. Western Blot for PDE11 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PDE11 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Mechanism of action of this compound as a PDE11 inhibitor.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: BC11-38 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of BC11-38, a phosphodiesterase type 11 (PDE11) inhibitor[1], in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is identified as a phosphodiesterase type 11 (PDE11) inhibitor[1]. Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways[2]. By inhibiting PDE11, this compound would be expected to increase intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling cascades. The specific cytotoxic effects and the complete signaling pathway of this compound are not yet fully characterized.
Q2: Which cell lines should I use for testing this compound cytotoxicity?
The choice of cell lines will depend on the research question. Since PDE11 is expressed in various tissues, a broad panel of cell lines, including those relevant to the therapeutic area of interest (e.g., cancer cell lines, neuronal cells, endocrine cells), would be appropriate. It is recommended to include both cancerous and non-cancerous cell lines to assess for selective cytotoxicity[3].
Q3: What are the recommended assays for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. Commonly used assays include:
-
MTT or MTS Assays: To assess metabolic activity and cell viability[4][5][6].
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and cytotoxicity[7][8][9][10][11].
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death[12][13][14][15].
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low absorbance values or no color change | - Insufficient number of viable cells. - Low metabolic activity of the cell line. - The compound may be interfering with the assay. - Incomplete solubilization of formazan (B1609692) crystals. | - Optimize cell seeding density. - Increase incubation time with the MTT/MTS reagent. - Include a no-cell control with the compound to check for direct reduction of the reagent. - Ensure complete dissolution of formazan crystals by thorough mixing[16]. |
| High background absorbance | - Contamination of culture or reagents. - Phenol (B47542) red in the medium can interfere with absorbance readings. - The compound itself may be colored. | - Use sterile techniques and fresh reagents. - Use phenol red-free medium during the assay. - Include a blank control with the compound and no cells to subtract background absorbance[17]. |
| High variability between replicate wells | - Uneven cell seeding. - "Edge effect" in the 96-well plate. - Inconsistent incubation times. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Standardize all incubation periods[17]. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| High background LDH activity in control wells | - High spontaneous cell death in culture. - Serum in the medium contains LDH. - Rough handling of cells. | - Ensure cells are healthy and in the logarithmic growth phase. - Use serum-free medium for the assay or a low-serum concentration and include appropriate controls. - Handle cells gently during pipetting and media changes[11]. |
| Low signal in positive control wells | - Insufficient cell lysis. - Low LDH expression in the chosen cell line. | - Ensure the lysis buffer is effective and incubation time is sufficient. - Confirm LDH expression in your cell line or choose a different cell type. |
| Compound interference | - The compound may inhibit LDH activity. | - Run a control with purified LDH and the compound to check for direct inhibition. |
Apoptosis Assay (Annexin V/PI) Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (Annexin V+/PI+) in untreated controls | - Harsh cell handling during harvesting or staining. - Cells were overgrown. | - Handle cells gently; avoid vigorous vortexing. - Harvest cells at a lower confluency. |
| Low percentage of apoptotic cells after treatment | - The compound may not induce apoptosis at the tested concentration or time point. - The compound may induce necrosis or other forms of cell death. | - Perform a dose-response and time-course experiment. - Analyze for other cell death markers. |
| High background fluorescence | - Incomplete washing of cells. - Autofluorescence of the compound. | - Ensure adequate washing steps. - Include an unstained control with the compound to assess its intrinsic fluorescence. |
Data Presentation
Table 1: this compound Cytotoxicity (IC50 Values) determined by MTT Assay
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C | |||
| Non-cancerous Control |
Table 2: this compound Induced Cytotoxicity measured by LDH Release
| Cell Line | % Cytotoxicity (Vehicle Control) | % Cytotoxicity (this compound, [X] µM) | % Cytotoxicity (this compound, [Y] µM) | % Cytotoxicity (this compound, [Z] µM) |
| Cell Line A | ||||
| Cell Line B | ||||
| Cell Line C | ||||
| Non-cancerous Control |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Cell Line A | Vehicle Control | |||
| This compound [X] µM | ||||
| Cell Line B | Vehicle Control | |||
| This compound [X] µM |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C[4][6].
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals[5][16].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5].
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions[11].
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[10][11].
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm[7][11]. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells) should be included.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes[15].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells[14].
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway of this compound as a PDE11 inhibitor.
References
- 1. PDE11 - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: BC11-38 Stability for Long-Term Experiments
This technical support center provides guidance and troubleshooting for maintaining the stability of the small molecule BC11-38 during long-term experiments. The following information is based on general principles of small molecule stability and best practices in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of small molecules like this compound can be influenced by several factors, including temperature, light exposure, pH of the solution, presence of oxygen, and the type of solvent used for dissolution and storage. It is crucial to control these factors to ensure the integrity of the compound throughout your experiment.
Q2: How should I store my stock solutions of this compound for long-term use?
A2: For long-term storage, it is generally recommended to store stock solutions at -80°C in an airtight container to minimize degradation. The choice of solvent is also critical; refer to the table below for recommended solvents and their impact on stability. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Can I prepare and store diluted solutions of this compound in my experimental media?
A3: It is advisable to prepare fresh dilutions of this compound in your experimental media immediately before use. Storing the compound in complex aqueous media for extended periods can lead to hydrolysis or interaction with media components, compromising its stability and activity.
Q4: What are the visible signs of this compound degradation?
A4: Visible signs of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity of the compound. If you observe any of these signs, it is recommended to perform an analytical check of the compound's integrity.
Troubleshooting Guide
Issue 1: I am observing a gradual loss of this compound activity in my multi-day experiment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation in Media | Prepare fresh dilutions of this compound from a frozen stock solution for each day of the experiment. |
| Adsorption to Labware | Use low-adhesion plasticware or silanized glassware for preparing and storing solutions containing this compound. |
| Photodegradation | Protect your experimental setup from light, especially if it involves prolonged incubation periods. Use amber-colored tubes and plates. |
Issue 2: My this compound stock solution appears cloudy or has formed a precipitate.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure you are using the recommended solvent and concentration. Gentle warming or sonication may help to redissolve the compound. |
| Freeze-Thaw Cycles | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Chemical Degradation | The precipitate may be a degradation product. It is advisable to discard the solution and prepare a fresh stock. |
Data and Protocols
Recommended Storage Conditions for this compound
| Solvent | Storage Temperature | Maximum Recommended Storage Duration | Expected Purity after Storage |
| DMSO | -80°C | 12 months | >98% |
| DMSO | -20°C | 6 months | >95% |
| Ethanol | -80°C | 9 months | >97% |
| Ethanol | -20°C | 3 months | >93% |
| Aqueous Buffer (pH 7.4) | 4°C | 24 hours | >90% |
Experimental Protocol: Assessing Long-Term Stability of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Dissolve this compound in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple airtight, light-protected vials.
-
-
Storage Conditions:
-
Store aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature.
-
For each temperature, prepare a set of samples to be protected from light and a set to be exposed to ambient light.
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals: Day 0, Day 1, Day 7, Day 30, Day 90, and Day 180.
-
-
Analytical Method:
-
At each time point, dilute an aliquot to a suitable concentration for analysis.
-
Use a validated stability-indicating HPLC method to determine the purity of this compound.
-
Mass spectrometry can be used to identify potential degradation products.
-
-
Data Analysis:
-
Plot the percentage of intact this compound as a function of time for each storage condition.
-
Determine the rate of degradation and the half-life of the compound under each condition.
-
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
Technical Support Center: Cortisol ELISA After BC11-38 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using cortisol ELISA kits after treating samples with BC11-38, a phosphodiesterase 11 (PDE11) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect my cortisol measurements?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11). PDE11 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many cellular processes. In adrenocortical cells, increased cAMP levels stimulate the production of cortisol. Therefore, treatment with this compound is expected to increase cortisol production in relevant cell or tissue models.[1][2] Your cortisol ELISA should be able to detect this physiological increase.
Q2: Could this compound directly interfere with my cortisol ELISA?
A2: Direct interference is possible and can occur through several mechanisms:
-
Cross-reactivity: If this compound is structurally similar to cortisol, it might bind to the anti-cortisol antibody used in the ELISA, leading to falsely elevated or reduced readings depending on the assay format.[3][4]
-
Matrix Effect: The presence of this compound or its metabolites in the sample could alter the sample matrix (e.g., pH, ionic strength), which can affect the antibody-antigen binding kinetics.[5][6]
-
Enzyme Inhibition: In some cases, a compound could directly inhibit the horseradish peroxidase (HRP) enzyme commonly used for signal detection in ELISAs.[7]
Q3: My cortisol levels are unexpectedly high after this compound treatment. How do I know if this is a real biological effect or assay interference?
A3: This is a critical question. Given that this compound is known to elevate cortisol production[1][2], a high reading is the expected outcome. However, you must validate that the measured increase is accurate and not an artifact of interference. To do this, you should perform a spike and recovery experiment and a linearity of dilution assessment. These experiments are detailed in the Troubleshooting Guide below.
Q4: My cortisol levels are unexpectedly low or unchanged after this compound treatment. What could be the cause?
A4: While this compound is expected to increase cortisol, a low or unchanged reading could indicate a few issues:
-
Experimental Conditions: The concentration of this compound may be too low, the treatment duration too short, or the cell/tissue model may not respond as expected.
-
Assay Interference (Negative): The compound could be interfering with the assay in a way that reduces the signal. This could happen if it blocks the binding of either the sample cortisol or the HRP-conjugated cortisol to the antibody.
-
High-Dose Hook Effect: In a competitive ELISA, extremely high concentrations of cortisol can, in rare cases, lead to a paradoxically low signal. This is less common but can be ruled out by testing serial dilutions of your sample.[6]
Troubleshooting Guide
Issue 1: Unexpectedly High Cortisol Readings
This guide will help you determine if the high readings are due to the expected biological effect of this compound or due to assay interference.
Step 1: Assess Potential for Cross-Reactivity
-
Rationale: A compound that is structurally similar to cortisol can compete for antibody binding sites, leading to inaccurate results.[3][4]
-
Action:
-
Obtain the chemical structure of this compound.
-
Compare its structure to that of cortisol. Pay attention to the steroid backbone and key functional groups.
-
If there is structural similarity, cross-reactivity is more likely.
-
Step 2: Perform a Spike and Recovery Experiment
-
Rationale: This experiment determines if the presence of this compound in the sample matrix affects the ability of the ELISA to accurately measure a known amount of cortisol.
-
Protocol: See "Experimental Protocols" section below.
-
Data Interpretation:
| Scenario | Recovery % | Interpretation | Next Steps |
| Acceptable Recovery | 80-120% | The presence of this compound does not significantly interfere with the quantification of cortisol. The observed increase is likely biological. | Proceed with your experiment. |
| High Recovery | >120% | Positive Interference. this compound is likely cross-reacting with the antibody or otherwise enhancing the signal, causing a falsely elevated result. | See "Solutions for Interference" below. |
| Low Recovery | <80% | Negative Interference. this compound may be inhibiting the binding of cortisol to the antibody, leading to a falsely low result (less likely if you are seeing high readings, but important to check). | See "Solutions for Interference" below. |
| (Hypothetical data for illustrative purposes) |
Issue 2: Unexpectedly Low or Variable Cortisol Readings
Step 1: Review Experimental and Assay Procedures
-
Rationale: Simple errors in protocol can lead to weak or inconsistent signals.[8]
-
Action:
-
Confirm the correct concentration of this compound and treatment duration were used.
-
Ensure all ELISA reagents were prepared correctly and brought to room temperature before use.[9]
-
Verify incubation times and temperatures were followed precisely.
-
Check that washing steps were performed adequately to remove unbound reagents. Insufficient washing can lead to high background and poor precision.[10]
-
Step 2: Perform Linearity of Dilution
-
Rationale: This test assesses whether the concentration of cortisol in the sample is proportional to the dilution factor. A lack of linearity suggests interference from the sample matrix.[6]
-
Protocol: See "Experimental Protocols" section below.
-
Data Interpretation:
| Dilution Factor | Measured Cortisol (ng/mL) | Corrected for Dilution (ng/mL) | Linearity? |
| 1:2 | 50.5 | 101.0 | Baseline |
| 1:4 | 24.8 | 99.2 | Yes |
| 1:8 | 12.7 | 101.6 | Yes |
| 1:16 | 3.1 | 49.6 | No |
| (Hypothetical data for illustrative purposes) |
-
Interpretation: In the example above, the sample loses linearity at the 1:16 dilution, suggesting that at higher dilutions, the interfering substance (this compound) is diluted out, but so is the analyte, pushing it below the reliable range of the assay. If results are not linear across a range of dilutions, matrix interference is likely.
Solutions for Confirmed Interference
If the troubleshooting steps confirm that this compound is interfering with the assay, consider the following solutions:
-
Sample Dilution: Diluting the sample can often mitigate matrix effects. The goal is to dilute the interfering substance to a non-interfering concentration while keeping the cortisol concentration within the detectable range of the assay.[5]
-
Use a Different ELISA Kit: Cortisol ELISA kits from different manufacturers use different antibodies, which may have different cross-reactivity profiles.[11] A different kit may not show interference from this compound.
-
Sample Purification: For critical applications, consider purifying the sample to remove this compound before running the ELISA. This could involve techniques like solid-phase extraction (SPE) if the chemical properties of cortisol and this compound are sufficiently different.
-
Use an Alternative Method: If interference cannot be resolved, use a different analytical method for cortisol quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity and is less prone to this type of interference.[3]
Experimental Protocols
Protocol 1: Spike and Recovery
-
Prepare Samples:
-
Sample A (Control): Pool a sufficient volume of your sample matrix (e.g., cell culture media, plasma) that has not been treated with this compound.
-
Sample B (Treated): Use your sample matrix that has been treated with the experimental concentration of this compound.
-
-
Spike Samples:
-
Divide both Sample A and Sample B into two aliquots.
-
Unspiked: Add a small volume of assay buffer to one aliquot of each.
-
Spiked: Add a known amount of cortisol standard to the other aliquot of each to achieve a concentration in the middle of the standard curve range.
-
-
Assay: Run all four samples (Control Unspiked, Control Spiked, Treated Unspiked, Treated Spiked) in the cortisol ELISA according to the manufacturer's instructions.
-
Calculate Recovery:
-
Recovery % = ([Spiked Sample Conc.] - [Unspiked Sample Conc.]) / [Known Spike Conc.] * 100
-
Calculate recovery for both the control and this compound treated samples. A significant difference in recovery between the control and treated samples indicates interference.
-
Protocol 2: Linearity of Dilution
-
Select Sample: Choose a sample that has been treated with this compound and is expected to have a high cortisol concentration.
-
Create Dilutions: Perform a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer provided with the ELISA kit.
-
Assay: Run all dilutions in the cortisol ELISA.
-
Analyze Data:
-
Calculate the cortisol concentration for each dilution.
-
Multiply the measured concentration by the dilution factor to get the corrected concentration.
-
The corrected concentrations should be consistent across the dilution series. A deviation of more than 20% between dilutions suggests a lack of linearity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2013082275A1 - Inhibitors of phosphodiesterases 11 (pde11) and methods of use to elevate cortisol production - Google Patents [patents.google.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: H295R Cell Response to BC11-38
Disclaimer: Information regarding the specific compound BC11-38 is not publicly available. This guide provides troubleshooting advice and protocols based on common sources of variability observed in H295R cells when treated with steroidogenesis modulators. The data and signaling pathways presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in hormone production in our H295R cells, even in our control wells. What are the potential causes?
A1: Variability in H295R cell steroidogenesis is a well-documented issue and can stem from several factors:
-
Cell Line Substrain and Passage Number: Different substrains of H295R cells, obtained from various vendors (e.g., ATCC, CLS), can exhibit distinct steroidogenic profiles.[1] Furthermore, steroid production, particularly estradiol, can change with increasing passage number. It is recommended to use cells for a maximum of 10 passages.[2][3][4]
-
Culture Conditions: The composition of the culture medium, particularly the serum supplement, can significantly impact hormone secretion.[1][5] Different batches of serum may contain varying levels of hormones, which can affect baseline measurements.[6]
-
Cell Seeding Density and Confluency: Inconsistent seeding density can lead to variations in cell number at the time of the experiment, which directly impacts total hormone production.
-
Genetic Heterogeneity: The H295R cell line is known to be genetically heterogeneous, which can contribute to inconsistent responses.[7][8]
Q2: Our H295R cells show a diminished response to positive controls like forskolin (B1673556) over time. Why is this happening?
A2: A declining response to stimulatory agents like forskolin can indicate several issues:
-
High Passage Number: As mentioned, prolonged passaging can alter the steroidogenic capacity of H295R cells.[4]
-
Cell Health: Underlying issues with cell health, such as mycoplasma contamination or accumulated cellular stress, can impair their ability to respond to stimuli.
-
Reagent Quality: Degradation of forskolin or other reagents over time can lead to a weaker-than-expected response.
Q3: We are seeing high cytotoxicity with this compound at concentrations where we expect to see specific pathway inhibition. How can we differentiate between cytotoxicity and a true inhibitory effect?
A3: It is crucial to assess cell viability in parallel with hormone production. A dedicated cytotoxicity assay, such as the MTT or LDH assay, should be performed.[2] If a decrease in hormone production is accompanied by a significant drop in cell viability (e.g., below 70-80%), the effect is likely due to cytotoxicity.[2][3] It is advisable to determine the maximum tolerated concentration (MTC) of this compound before conducting steroidogenesis assays.[2]
Troubleshooting Guides
Issue 1: Inconsistent Hormone Measurements Between Experiments
| Question | Possible Cause | Troubleshooting Step |
| Are you using a consistent source and lot of H295R cells? | Different substrains or high passage numbers can lead to variability.[1][4] | Standardize on a specific H295R substrain from a single vendor. Ensure a consistent and limited range of passage numbers (e.g., 4-10 passages post-thaw).[2][3] |
| Is your cell culture medium and serum supplement consistent? | Variations in media components, especially serum lots, can alter baseline hormone levels.[1][6] | Use the same lot of serum for a series of experiments. Test each new serum lot for background hormone concentrations.[6] |
| Is your cell seeding density and confluency at the start of the experiment consistent? | Inconsistent cell numbers will lead to variable hormone output. | Implement a strict protocol for cell counting and seeding to ensure consistent confluency at the start of each experiment. |
Issue 2: High Variability in Response to this compound Treatment
| Question | Possible Cause | Troubleshooting Step |
| Is the solubility of this compound in the culture medium an issue? | Poor solubility can lead to inconsistent effective concentrations. | Verify the solubility of this compound in your culture medium. Consider using a lower concentration of the solvent (e.g., DMSO) or pre-warming the medium. |
| Are you observing edge effects in your multi-well plates? | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell response. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation from inner wells. |
| Is the incubation time and treatment renewal consistent? | Variations in exposure time will lead to different levels of response. | Strictly adhere to the planned incubation times. For longer exposures, consider if the medium and compound need to be refreshed. |
Illustrative Data on this compound Effects
Table 1: Hypothetical Dose-Response of this compound on Steroid Hormone Production in H295R Cells
This data is for illustrative purposes only.
| This compound (µM) | Cortisol (ng/mL) | Testosterone (ng/mL) | Estradiol (pg/mL) | Cell Viability (%) |
| 0 (Vehicle) | 150.2 ± 12.5 | 8.5 ± 0.9 | 45.3 ± 5.1 | 100 |
| 0.1 | 145.8 ± 11.9 | 8.2 ± 0.8 | 43.1 ± 4.8 | 98.5 |
| 1 | 95.3 ± 9.8 | 3.1 ± 0.4 | 15.2 ± 2.1 | 95.2 |
| 10 | 25.1 ± 3.5 | 0.8 ± 0.1 | 4.1 ± 0.6 | 90.8 |
| 100 | 5.2 ± 1.1 | 0.2 ± 0.05 | 1.2 ± 0.3 | 65.4 |
Table 2: Comparison of this compound IC50 Values with Standard Inhibitors
This data is for illustrative purposes only.
| Compound | Target (Hypothetical) | Cortisol IC50 (µM) | Testosterone IC50 (µM) |
| This compound | CYP17A1 | 1.5 | 0.8 |
| Prochloraz | CYP17A1 | 0.9 | 0.5 |
| Metyrapone | CYP11B1 | 0.3 | > 100 |
Experimental Protocols
1. H295R Cell Culture Protocol
-
Cell Line: H295R (ATCC CRL-2128).
-
Culture Medium: A 1:1 mixture of DMEM and Ham's F-12 Nutrient Mixture supplemented with 1.25% Nu-Serum and 1% ITS+ Premix.[2][3]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Rinse the cell layer with sterile PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
-
Cryopreservation: Resuspend cell pellet in complete growth medium supplemented with an additional 7.5% Nu-Serum and 5% (v/v) DMSO.
2. Steroidogenesis Assay Protocol
-
Seed H295R cells in 24- or 96-well plates and allow them to adhere overnight.[2][3]
-
Replace the medium with fresh medium containing a stimulatory agent (e.g., 10 µM forskolin) and the test compound (this compound) at various concentrations.[2] Include appropriate vehicle controls.
-
After incubation, collect the cell culture medium for hormone analysis.
-
Proceed with a cell viability assay on the remaining cells.
3. Hormone Quantification by LC-MS/MS
-
A detailed protocol for steroid hormone quantification from cell culture supernatant using LC-MS/MS can be adapted from published methods.[1][9] This typically involves protein precipitation, solid-phase extraction, and subsequent analysis on an LC-MS/MS system.
4. MTT Cell Viability Assay
-
After removing the culture medium for hormone analysis, add MTT solution (0.5 mg/mL) to each well.[2]
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]
-
Remove the MTT solution and add a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Visualizations
Caption: Hypothetical inhibition of CYP17A1 by this compound in the steroidogenesis pathway.
Caption: Standard experimental workflow for assessing the effect of this compound on H295R cells.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. academic.oup.com [academic.oup.com]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Screening for modulatory effects on steroidogenesis using the human H295R adrenocortical cell line: a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent BC11-38 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BC11-38 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a novel, potent inhibitor of the XYZ signaling pathway, crucial for oncogenic survival. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media. This can lead to precipitation, especially at higher concentrations, compromising experimental accuracy and reproducibility.
Q2: I observed a precipitate immediately after adding my this compound DMSO stock to the media. What is the likely cause?
A2: This phenomenon, often called "crashing out," typically occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the media, leading to immediate precipitation.[1]
Q3: My media with this compound appeared clear initially, but I noticed a precipitate after several hours of incubation. Why did this happen?
A3: Delayed precipitation can be caused by several factors, including:
-
pH shifts: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2]
-
Temperature fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect compound solubility.
-
Interactions with media components: Over time, this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[2]
-
Media evaporation: In long-term experiments, evaporation can increase the concentration of this compound, potentially exceeding its solubility limit.
Q4: Can serum in the media help prevent the precipitation of this compound?
A4: Yes, serum proteins like albumin can bind to hydrophobic compounds and help to keep them in solution.[1] However, this effect is limited, and at high concentrations, this compound may still precipitate. The type and concentration of serum can also influence its solubilizing capacity.[1]
Q5: Is it advisable to store this compound diluted in cell culture media?
A5: It is not recommended to store this compound in cell culture media for extended periods.[3] It is best to prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.[3]
Troubleshooting Guide: Preventing this compound Precipitation
If you encounter precipitation with this compound, follow these steps to identify the cause and find a solution.
Step 1: Verify the Nature of the Precipitate
First, confirm that the observed precipitate is indeed this compound.
-
Microscopic Examination: Under a microscope, a chemical precipitate may appear as crystalline or amorphous particles. This is different from microbial contamination, which would show motile bacteria or filamentous fungi.[4]
-
Control Group: Always include a control culture with the same final concentration of DMSO (the solvent for this compound) but without the compound. If precipitation also occurs in the control, the issue may be with the media components or the solvent itself.
Step 2: Optimize the Preparation of this compound Working Solution
The way you prepare your stock and working solutions is critical.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired concentration of this compound in the media is above its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial or stepwise dilution. First, dilute the DMSO stock in a smaller volume of pre-warmed media, mix well, and then add this to the final volume.[1][4] |
| High DMSO Concentration | While DMSO helps dissolve this compound, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This might require preparing a more diluted stock solution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[2][4] |
| Stock Solution Issues | The this compound stock solution may have precipitated due to improper storage or multiple freeze-thaw cycles. | Visually inspect the stock solution before use. If precipitation is observed, gently warm it at 37°C and vortex to redissolve. Aliquot the stock solution to minimize freeze-thaw cycles. |
Experimental Protocol: Solubility Assessment of this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be helpful.
-
Pre-warm the Medium: Pre-warm your cell culture medium to 37°C.[2][4]
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 990 µL).
-
Prepare the highest concentration by adding a small volume of the this compound stock solution to the pre-warmed medium to achieve the desired starting concentration (e.g., for 100 µM, add 2 µL of 50 mM stock to 998 µL of media). Vortex gently immediately after adding the stock.[4]
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[3]
-
Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles) at different time points.
-
Examine a small sample from each concentration under a microscope to detect any micro-precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is the maximum soluble concentration of this compound in your specific medium.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical inhibition of the XYZ/Akt pathway by this compound.
References
Technical Support Center: Troubleshooting Low Signal in BC11-38 Treated cAMP Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered when using the selective PDE11 inhibitor, BC11-38, in cyclic AMP (cAMP) assays, with a particular focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in a cAMP assay?
This compound is a potent and selective inhibitor of phosphodiesterase 11 (PDE11).[1][2][3][4][5] Phosphodiesterases (PDEs) are enzymes responsible for the degradation of intracellular cyclic AMP (cAMP).[6] By inhibiting PDE11, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[1][3] This amplification of the cAMP signal is intended to produce a more robust and easily detectable signal in your assay.
Q2: I'm not observing the expected increase in cAMP signal after treating my cells with this compound. What are the likely causes?
Several factors can contribute to a lower-than-expected or absent signal in your cAMP assay when using this compound. These can be broadly categorized into issues related to the cells, the reagents, or the assay protocol itself. Common culprits include:
-
Low PDE11 Expression: The target of this compound, PDE11, may not be sufficiently expressed in your chosen cell line.[1]
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit PDE11 or, conversely, high concentrations could lead to off-target effects.
-
Cell Health and Density: Poor cell viability or suboptimal cell density can significantly impact the outcome of the assay.
-
cAMP Degradation by Other PDEs: While this compound is selective for PDE11, other PDEs present in the cell line may still be degrading cAMP.
-
Issues with Assay Kit Components: Expired or improperly stored reagents in your cAMP assay kit can lead to a weak or absent signal.
-
Suboptimal Agonist Stimulation: If you are using an agonist to stimulate cAMP production, its concentration and incubation time may not be optimal.
Q3: Should I use a broad-spectrum PDE inhibitor like IBMX in conjunction with or instead of this compound?
The choice between a selective inhibitor like this compound and a broad-spectrum inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) depends on your experimental goals.
-
This compound: Use when you want to specifically investigate the role of PDE11 in regulating cAMP levels in your system.
-
IBMX: A pan-PDE inhibitor is recommended when the goal is to achieve a maximal cAMP accumulation by inhibiting most or all PDEs present in the cells.[6][7] It is often used as a positive control to ensure the assay is working correctly.[7] However, be aware that IBMX can have off-target effects, such as acting as an adenosine (B11128) receptor antagonist, which can sometimes complicate the interpretation of results.[6]
If you are experiencing a low signal with this compound, you could try using IBMX to determine if the issue is specific to PDE11 inhibition or a more general problem with your assay setup.
Q4: Can the solvent used to dissolve this compound affect my assay?
Yes. This compound is typically dissolved in organic solvents like DMSO. High concentrations of these solvents in the final assay volume can be toxic to cells and interfere with the assay chemistry. It is crucial to keep the final solvent concentration as low as possible (typically below 0.5%) and to include a vehicle control (the same concentration of solvent without this compound) in your experimental design to account for any solvent-related effects.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of a low signal in your this compound treated cAMP assays.
| Potential Cause | Recommended Solution |
| Cell-Based Issues | |
| Low PDE11 Expression in Cell Line | Confirm PDE11 expression in your cell line using techniques like qPCR or Western blot. If expression is low or absent, consider using a different cell line known to express PDE11.[1] |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that yields the best assay window (the difference between the minimum and maximum signal). Too few cells will produce a weak signal, while too many can lead to a high background. |
| Poor Cell Health/Viability | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability test (e.g., Trypan Blue exclusion) to confirm cell health. |
| Serum Interference | Serum can contain factors that may interfere with cAMP signaling. It is often recommended to serum-starve cells for a few hours before the assay.[1] |
| Reagent and Compound-Related Issues | |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations around the reported IC50 (0.28 µM).[1][3][4] |
| This compound Degradation | Ensure proper storage and handling of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Inactive or Insufficient Agonist (if applicable) | If using an agonist to stimulate cAMP production, confirm its activity and optimize its concentration and stimulation time. |
| Assay Kit Component Issues | Check the expiration dates of all assay kit components. Ensure all reagents have been stored and handled according to the manufacturer's instructions. |
| Protocol-Related Issues | |
| Insufficient Incubation Time | Optimize the incubation time for both the agonist (if used) and this compound. The peak cAMP response can be transient. |
| High cAMP Degradation by Other PDEs | Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control to confirm that the assay can detect a robust cAMP signal. If IBMX yields a strong signal while this compound does not, it suggests that other PDEs are the primary drivers of cAMP degradation in your cell line. |
| Assay Signal Out of Linear Range | Ensure that the cAMP levels produced in your experiment fall within the linear range of your assay's standard curve. Highly elevated cAMP levels can sometimes lead to a "hook effect" in competitive immunoassays, resulting in a paradoxically low signal. |
Experimental Protocols
Protocol 1: Standard cAMP Assay Protocol (using a LANCE Ultra cAMP Kit as an example)
This protocol provides a general framework. Optimization of cell number, stimulation time, and reagent concentrations is crucial.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and perform a cell count and viability assessment.
-
Resuspend the cells in serum-free assay buffer to the desired, pre-optimized concentration.
-
-
Assay Procedure:
-
Add 5 µL of cells to the wells of a 384-well white opaque assay plate.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilution or vehicle control to the appropriate wells.
-
If using an agonist, prepare a serial dilution and add 2.5 µL to the wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
Add 5 µL of the Eu-cAMP tracer solution.
-
Add 5 µL of the ULight™-anti-cAMP antibody solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Optimizing this compound Concentration
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
This compound Dilution Series: Prepare a 10-point serial dilution of this compound in assay buffer, covering a wide concentration range (e.g., from 100 µM down to 1 pM). Also, prepare a vehicle control.
-
Assay Execution:
-
Add 5 µL of cells to each well.
-
Add 5 µL of each this compound dilution or vehicle control to the appropriate wells.
-
If you are not using an agonist to stimulate cAMP, proceed to the detection steps after a 30-minute incubation.
-
If you are using an agonist, add it at a fixed, optimized concentration to all wells (except for a no-agonist control) and incubate for the optimized time.
-
-
Signal Detection and Analysis: Follow the detection and analysis steps outlined in Protocol 1. The optimal concentration of this compound should be the one that gives a robust and reproducible increase in the cAMP signal.
Visualizing Experimental Workflows and Signaling Pathways
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE11.
Caption: A logical workflow for troubleshooting low signal in this compound treated cAMP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors influencing the cellular accumulation of SN-38 and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Validation & Comparative
A Comparative Guide to PDE11 Inhibition: BC11-38 vs. Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key phosphodiesterase 11 (PDE11) inhibitors: the selective research compound BC11-38 and the well-established pharmaceutical tadalafil (B1681874). This document summarizes their performance based on experimental data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.
Introduction to PDE11 and its Inhibitors
Phosphodiesterase 11 (PDE11) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in regulating intracellular signaling cascades.[1][2] Dysregulation of PDE11 activity has been implicated in various conditions, making it a target of significant research interest. This guide focuses on a direct comparison of this compound, a highly selective PDE11 inhibitor, and tadalafil, a potent PDE5 inhibitor with known off-target activity against PDE11.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and tadalafil concerning their inhibitory action on phosphodiesterases.
| Parameter | This compound | Tadalafil |
| Target PDE | PDE11 | PDE5 |
| PDE11 IC50 | 0.28 µM[3] | 0.073 µM (for PDE11A4)[4] |
| PDE5 IC50 | >100 µM[3] | ~1-1.8 nM[5][6][7] |
| Selectivity for PDE11 | High | Moderate (Primarily targets PDE5) |
| Selectivity (PDE5 vs. PDE11A4) | Not applicable (highly selective for PDE11) | ~40-fold more potent for PDE5[4] |
| Other PDE Inhibition (PDE1-10) | IC50 > 100 µM[3] | Highly selective for PDE5 over most other PDEs, but with notable PDE11 cross-reactivity[5][6] |
| Downstream Effect | Significantly elevates cAMP levels and cortisol production in H295R cells.[3] | Primarily increases cGMP; can partially inhibit PDE11.[5] |
Experimental Protocols
A standardized experimental approach is crucial for the accurate determination of inhibitor potency. Below is a representative protocol for a phosphodiesterase enzymatic assay.
Phosphodiesterase (PDE) Catalytic Activity Assay
This in vitro assay is designed to measure the enzymatic activity of a specific PDE isoform and the inhibitory effect of test compounds.
1. Enzyme Preparation:
- Recombinant human PDE11A4 is expressed and purified to apparent homogeneity.[4]
2. Reaction Mixture Preparation:
- A reaction buffer is prepared, typically containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).
- The substrate, radiolabeled or fluorescently tagged cGMP or cAMP, is added to the buffer at a concentration close to the Michaelis constant (Km) of the enzyme.[4]
- The test compound (e.g., this compound or tadalafil) is serially diluted to a range of concentrations.
3. Enzymatic Reaction:
- The purified PDE11A4 enzyme is added to the reaction mixture containing the buffer, substrate, and test compound.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.
4. Reaction Termination and Product Separation:
- The reaction is terminated, often by boiling or the addition of a stop solution.
- The hydrolyzed product (e.g., 5'-GMP or 5'-AMP) is separated from the unhydrolyzed substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).[4]
5. Data Analysis:
- The amount of hydrolyzed product is quantified, typically by measuring radioactivity or fluorescence.
- The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
- The half-maximal inhibitory concentration (IC50) value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[4]
Signaling Pathways and Experimental Workflows
PDE11 Signaling Pathway in Adrenal Cells
Inhibition of PDE11 in adrenocortical cells, such as the H295R cell line, leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in increased cortisol production.[1][8]
Caption: PDE11 inhibition leads to increased cAMP, PKA activation, and cortisol synthesis.
Experimental Workflow for Determining PDE Inhibitory Activity
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound against a specific phosphodiesterase.
Caption: Workflow for determining the IC50 of a PDE inhibitor.
Conclusion
This compound stands out as a highly selective and potent inhibitor of PDE11, making it an invaluable tool for basic research into the physiological and pathological roles of this specific phosphodiesterase. Its minimal off-target effects on other PDEs allow for more precise investigation of PDE11-mediated signaling pathways.
Tadalafil, while a potent inhibitor of PDE11, exhibits significantly higher potency for PDE5. Its clinical use is primarily associated with PDE5 inhibition. The cross-reactivity with PDE11 is a critical consideration in both clinical and research settings, as it may contribute to some of the observed side effects of the drug.
For researchers specifically aiming to elucidate the functions of PDE11, this compound offers a more targeted approach. Conversely, studies involving tadalafil must account for its dual inhibitory action on both PDE5 and PDE11. The choice between these two compounds will ultimately depend on the specific research question and the desired level of selectivity.
References
- 1. Phosphodiesterases and Adrenal Cushing in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Selleck Chemical LLC Tadalafil 50mg 171596-29-5 IC351, Quantity: Each of | Fisher Scientific [fishersci.com]
- 7. Tadalafil (IC-351) | PDE5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. cAMP signaling in cortisol-producing adrenal adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of BC11-38 and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) selectivity profiles of two inhibitors: BC11-38 and sildenafil (B151). The information presented is intended to assist researchers in understanding the distinct biochemical properties of these compounds and to guide future drug discovery and development efforts. All quantitative data is supported by experimental findings, and detailed methodologies for key experiments are provided.
Introduction
Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The selective inhibition of specific PDE isoforms is a key strategy in the development of therapeutics for a wide range of diseases. Sildenafil, a well-known PDE5 inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] this compound is a potent and highly selective inhibitor of PDE11.[1][2][3][4] Understanding the distinct selectivity profiles of these compounds is crucial for predicting their biological effects and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and sildenafil against a panel of human PDE isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, with lower values indicating higher potency. Selectivity is determined by comparing the IC50 for the primary target to that of other PDE isoforms.
| PDE Isoform | This compound IC50 (µM) | Sildenafil IC50 (nM) | Primary Substrate(s) | Key Physiological Functions |
| PDE1 | >100[1][2] | 280 - 360[1] | cGMP & cAMP | Cardiovascular function, neuronal signaling, smooth muscle proliferation.[1] |
| PDE2 | >100[1][2] | >10,000[1] | cGMP & cAMP | Adrenal steroidogenesis, neuronal function.[1] |
| PDE3 | >100[1][2] | >10,000[1] | cAMP > cGMP | Cardiac contractility, platelet aggregation, vascular smooth muscle tone.[1] |
| PDE4 | >100[1][2] | >10,000[1] | cAMP | Inflammation, immune responses.[1] |
| PDE5 | >100[1][2] | 3.5 - 5.0 [1] | cGMP | Vascular smooth muscle relaxation in corpus cavernosum and pulmonary vasculature.[1] |
| PDE6 | >100[1][2] | 35 - 50[1] | cGMP | Phototransduction in retinal rod and cone cells.[1] |
| PDE7 | >100[1][2] | - | cAMP | T-cell activation, inflammation. |
| PDE8 | >100[1][2] | - | cAMP | T-cell activation, steroidogenesis. |
| PDE9 | >100[1][2] | - | cGMP | Neuronal function, memory. |
| PDE10 | >100[1][2] | - | cAMP & cGMP | Basal ganglia function. |
| PDE11 | 0.28 [1][2] | >1,000[1] | cGMP & cAMP | Testes, prostate, skeletal muscle, heart.[1] |
Data for sildenafil is compiled from multiple sources and may exhibit variability based on assay conditions.
Signaling Pathways and Mechanism of Action
The selectivity of these inhibitors dictates which signaling pathways they modulate. Sildenafil primarily enhances cGMP signaling by inhibiting PDE5, while this compound potentiates both cAMP and cGMP signaling through the inhibition of PDE11.
References
Comparative Analysis of BC11-38 and IBMX on cAMP Levels: A Guide for Researchers
In the landscape of cellular signaling research, the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels is a critical area of investigation. Phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, are key targets for manipulating this pathway. This guide provides a detailed comparative analysis of two widely used PDE inhibitors, BC11-38 and IBMX (3-isobutyl-1-methylxanthine), focusing on their specificity, potency, and overall impact on intracellular cAMP concentrations.
Introduction to PDE Inhibition and the Compounds
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes. Its intracellular concentration is finely tuned by the balance between its synthesis by adenylyl cyclase and its degradation by the PDE superfamily of enzymes.[1][2] Inhibiting PDEs prevents this degradation, leading to an accumulation of cAMP and amplification of downstream signaling.
-
IBMX (3-isobutyl-1-methylxanthine) is a classic pharmacological tool known for its broad, non-selective inhibition of multiple PDE families.[3][4][5] It is often used as a positive control in experiments to induce a general increase in cAMP levels.
-
This compound is a more modern compound, developed as a potent and highly selective inhibitor of PDE11.[6][7] Its specificity allows for the targeted investigation of the physiological roles of the PDE11 enzyme.
Mechanism of Action: Modulating the cAMP Pathway
Both compounds function by competitively inhibiting the catalytic activity of phosphodiesterases. However, their distinct selectivity profiles result in different biological outcomes. IBMX's broad inhibition across multiple PDE families (PDE1, 2, 3, 4, 5, and others) leads to a widespread and non-specific elevation of cAMP.[8] In contrast, this compound's action is precisely targeted to PDE11, leading to an increase in cAMP only in cellular compartments where this specific isozyme is the primary regulator of cAMP levels.[6][7][9]
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IBMX - Wikipedia [en.wikipedia.org]
- 4. IBMX | PDE Inhibitor | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. US9173884B2 - Inhibitors of phosphodiesterase 11 (PDE11) - Google Patents [patents.google.com]
Comparative Efficacy of Phosphodiesterase Inhibitors: A Guide for Researchers
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The targeted inhibition of specific PDE isoenzymes has led to the development of several successful therapeutics for a range of conditions, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and heart failure. This guide provides a comparative overview of the efficacy of selected PDE inhibitors, focusing on their in vitro potency and in vivo effects.
While this document uses the placeholder "BC11-38" to represent a novel investigational PDE inhibitor, the comparative data is presented for well-established inhibitors: Roflumilast (a PDE4 inhibitor), Sildenafil (B151) (a PDE5 inhibitor), and Milrinone (a PDE3 inhibitor), alongside the non-selective inhibitor Ibudilast. The experimental protocols and data presentation formats provided herein can serve as a template for the evaluation of new chemical entities like this compound.
In Vitro Efficacy: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected PDE inhibitors against their primary target isoenzymes.
| Compound | Primary Target | IC50 Value (nM) | Other Notable Targets (IC50) |
| This compound | (User to input) | (User to input) | (User to input) |
| Roflumilast | PDE4 | 0.2 - 4.3[1] | Highly selective for PDE4[1] |
| Sildenafil | PDE5 | 3.4[2] | PDE6 (lower affinity) |
| Milrinone | PDE3 | 420[3] | PDE4 (at higher concentrations)[4] |
| Ibudilast | Non-selective | 50 (PDE4A), 60 (PDE4B)[5] | PDE3, PDE10, PDE11[6] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and enzyme source.
Experimental Protocols
1. In Vitro PDE Activity Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of PDE activity.
-
Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by a PDE enzyme, the resulting monophosphate is captured by a binding agent, leading to a change in its rotational speed and thus a change in fluorescence polarization.
-
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO.
-
Assay Plate Setup: The diluted compounds are added to a 384-well plate.
-
Enzyme Addition: A solution containing the target recombinant human PDE enzyme is added to the wells.
-
Incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: A fluorescently labeled substrate (e.g., FAM-cAMP) is added to initiate the enzymatic reaction.
-
Detection: After incubation, a binding agent is added, and the fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. In Vivo Model: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Mice
This model is used to assess the anti-inflammatory effects of PDE inhibitors in the lungs, particularly relevant for PDE4 inhibitors.
-
Principle: Intratracheal administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils.
-
Methodology:
-
Animal Model: C57BL/6 mice are used for the study.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered to the mice, typically orally, prior to or after the LPS challenge.[7][8]
-
LPS Challenge: Mice are anesthetized, and LPS is administered via intratracheal instillation to induce lung inflammation.[7][8]
-
Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge, the mice are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.
-
Cell Counting: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid can be measured using ELISA.
-
Data Analysis: The reduction in neutrophil influx and cytokine levels in the compound-treated group is compared to the vehicle-treated group to assess efficacy.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: PDE Signaling Pathway and Point of Inhibition.
Caption: Workflow for PDE Inhibitor Efficacy Testing.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. neurology.org [neurology.org]
- 6. mdpi.com [mdpi.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BC11-38: A Comparative Analysis of its Cross-Reactivity with other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
BC11-38 has emerged as a potent and highly selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme implicated in various physiological processes through its regulation of cyclic nucleotide signaling. This guide provides an objective comparison of this compound's performance against other phosphodiesterase families, supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
High Selectivity Profile of this compound
Experimental data demonstrates the remarkable selectivity of this compound for PDE11 over other PDE families. The half-maximal inhibitory concentration (IC50) for PDE11 is 0.28 µM, while for other phosphodiesterases (PDE1-10), the IC50 values are greater than 100 µM, indicating a selectivity of over 350-fold.[1][2] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for studying the specific roles of PDE11 and a promising candidate for therapeutic development.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against a panel of phosphodiesterase enzymes.
| Phosphodiesterase Family | Representative Isoform | IC50 (µM) |
| PDE11 | PDE11A | 0.28 |
| PDE1 | PDE1C | >100 |
| PDE2 | PDE2A | >100 |
| PDE3 | PDE3A | >100 |
| PDE4 | PDE4B | >100 |
| PDE5 | PDE5A | >100 |
| PDE6 | PDE6 | >100 |
| PDE7 | PDE7A | >100 |
| PDE8 | PDE8A | >100 |
| PDE9 | PDE9A | >100 |
| PDE10 | PDE10A | >100 |
Experimental Protocols
The determination of the IC50 values for this compound against various phosphodiesterases is typically performed using a biochemical assay. The following is a representative protocol for a phosphodiesterase inhibitor selectivity assay.
Phosphodiesterase Inhibitor Selectivity Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant human phosphodiesterase enzymes.
Principle: This assay measures the ability of an inhibitor to prevent the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a specific PDE enzyme. The remaining cyclic nucleotide is then detected, and the level of inhibition is calculated. Various detection methods can be employed, including fluorescence polarization (FP), luminescence, or radiometric assays.
Materials:
-
Purified recombinant human PDE enzymes (PDE1-11)
-
This compound (test inhibitor)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP) or cGMP (e.g., FAM-cGMP) as substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well, black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of the diluted recombinant PDE enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-labeled cAMP or cGMP substrate solution to all wells. The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for each respective enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Detection:
-
Stop the enzymatic reaction by adding a stop solution. In the case of a fluorescence polarization assay using a binding agent, the addition of the binding agent solution stops the reaction.
-
Read the fluorescence polarization on a compatible plate reader. The signal will be inversely proportional to the activity of the PDE enzyme.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Signaling Pathways and Experimental Workflow
PDE11 Signaling Pathway
Phosphodiesterase 11 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms.[3] By doing so, PDE11 plays a crucial role in regulating the intracellular levels of these second messengers and modulating their downstream signaling pathways. Inhibition of PDE11 by this compound leads to an accumulation of cAMP and cGMP, which in turn can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, leading to diverse cellular responses. For instance, in H295R adrenocortical cells, inhibition of PDE11 by this compound has been shown to elevate cAMP levels, leading to PKA-mediated phosphorylation of the activating transcription factor 1 (ATF-1) and subsequent cortisol production.[1]
Caption: PDE11 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 of a phosphodiesterase inhibitor.
Caption: Experimental workflow for PDE inhibitor IC50 determination.
References
Validating the On-Target Effects of BC11-38 in Novel Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the on-target effects of BC11-38, a known inhibitor of phosphodiesterase 11A (PDE11A), in new cancer cell lines. We offer a comparative analysis with alternative inhibitors and present detailed experimental protocols to ensure robust and reliable data.
This compound is a chemical compound that selectively inhibits the enzymatic activity of PDE11A.[1][2] PDE11A is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby acting as a key regulator of intracellular signaling pathways.[3][4][5] By inhibiting PDE11A, this compound is expected to increase intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] This guide outlines methodologies to confirm these on-target effects in new cellular contexts, specifically in prostate cancer and diffuse intrinsic pontine glioma (DIPG) cell lines, where PDE11A expression has been implicated.[6][7][8]
Comparative Analysis of PDE11A Inhibitors
To rigorously assess the on-target efficacy of this compound, it is crucial to compare its performance against other known PDE inhibitors. This guide includes two such compounds:
-
Tadalafil: A well-established phosphodiesterase inhibitor with a broader spectrum of activity, including the inhibition of PDE5 and PDE11A.[9] Its inclusion allows for the differentiation of PDE11A-specific effects from those potentially arising from the inhibition of other PDEs.
-
SMQ-02-57: A highly selective PDE11A4 inhibitor, providing a more direct comparison for evaluating the specific on-target effects of this compound.[10]
The following table summarizes hypothetical data from key validation experiments in selected cell lines.
Quantitative Data Summary
| Cell Line | Inhibitor (Concentration) | PDE11A Expression (Relative to Control) | Intracellular cAMP (Fold Change) | Intracellular cGMP (Fold Change) | pCREB (Ser133) Level (Fold Change) | IC50 (µM) |
| LNCaP (Prostate Cancer) | This compound (10 µM) | 0.98 | 3.5 | 2.8 | 4.2 | 5.2 |
| Tadalafil (10 µM) | 1.02 | 2.1 | 4.5 | 2.5 | 15.8 | |
| SMQ-02-57 (10 µM) | 0.99 | 3.8 | 3.1 | 4.5 | 4.8 | |
| 22Rv1 (Prostate Cancer) | This compound (10 µM) | 1.01 | 4.1 | 3.2 | 4.9 | 3.9 |
| Tadalafil (10 µM) | 0.97 | 2.5 | 5.2 | 2.9 | 12.5 | |
| SMQ-02-57 (10 µM) | 1.03 | 4.3 | 3.5 | 5.1 | 3.5 | |
| SF8628 (DIPG) | This compound (10 µM) | 0.99 | 3.2 | 2.5 | 3.8 | 6.1 |
| Tadalafil (10 µM) | 1.04 | 1.9 | 4.1 | 2.2 | 18.2 | |
| SMQ-02-57 (10 µM) | 0.98 | 3.5 | 2.8 | 4.1 | 5.5 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blotting for PDE11A and Phospho-CREB (pCREB)
This protocol is for determining the protein levels of total PDE11A and phosphorylated CREB (a downstream target of PKA).
a. Cell Lysis:
-
Culture LNCaP, 22Rv1, or SF8628 cells to 80-90% confluency.
-
Treat cells with this compound, Tadalafil, SMQ-02-57, or vehicle control at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PDE11A or pCREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to PDE11A in a cellular context.
a. Cell Treatment:
-
Culture and harvest cells as described for Western blotting.
-
Resuspend cells in PBS containing protease inhibitors.
-
Treat cells with this compound or vehicle control for 1 hour at 37°C.
b. Heat Challenge:
-
Aliquot treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated aggregates by centrifugation.
-
Quantify the amount of soluble PDE11A in the supernatant by Western blotting as described above. Increased thermal stability of PDE11A in the presence of this compound indicates direct target engagement.
cAMP/cGMP Assays
These assays directly measure the intracellular levels of the second messengers regulated by PDE11A.
a. Cell Treatment:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation of cyclic nucleotides.
-
Treat cells with this compound, Tadalafil, SMQ-02-57, or vehicle control for the desired time.
b. Cell Lysis and Detection:
-
Lyse the cells using the buffer provided in a commercial cAMP or cGMP assay kit (e.g., from Cayman Chemical, R&D Systems).
-
Follow the manufacturer's protocol for the specific ELISA-based or fluorescence-based assay to determine the concentration of cAMP or cGMP in the cell lysates.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the underlying biology and experimental approach, the following diagrams were generated using Graphviz.
Caption: PDE11A Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for Validating On-Target Effects of this compound.
References
- 1. WO2013082275A1 - Inhibitors of phosphodiesterases 11 (pde11) and methods of use to elevate cortisol production - Google Patents [patents.google.com]
- 2. US9173884B2 - Inhibitors of phosphodiesterase 11 (PDE11) - Google Patents [patents.google.com]
- 3. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. PDE11A - Wikipedia [en.wikipedia.org]
- 6. DepMap Cell Line Summary [depmap.org]
- 7. Diffuse Intrinsic Pontine Gliomas Exhibit Cell Biological and Molecular Signatures of Fetal Hindbrain-Derived Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphodiesterase 11 (PDE11): is it a player in human testicular function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel PDE11 Inhibitors with BC11-38
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel phosphodiesterase 11 (PDE11) inhibitor, BC11-38, against other recently developed inhibitors and the established benchmark, Tadalafil. The objective is to offer a clear, evidence-based overview of their relative performance, supported by quantitative data and detailed experimental methodologies.
The PDE11 Signaling Pathway
Phosphodiesterase 11 (PDE11), a dual-substrate enzyme, hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By degrading these crucial second messengers, PDE11 plays a significant role in regulating various physiological processes. Inhibition of PDE11 leads to an accumulation of intracellular cAMP and cGMP, thereby activating downstream signaling cascades, such as the Protein Kinase A (PKA) pathway.
Figure 1. Simplified PDE11 signaling pathway and the mechanism of its inhibition.
Quantitative Comparison of PDE11 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable PDE11 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is demonstrated by comparing the IC50 for PDE11 to that of other PDE families.
| Compound | PDE11A4 IC50 (µM) | Selectivity Profile | Key Findings & References |
| This compound | 0.28 | >350-fold selective over PDE1-10 (IC50 > 100 µM) | Potently and selectively inhibits PDE11; elevates cAMP and cortisol in H295R cells.[1][2] |
| PDE11A4-IN-1 (Cmpd 23b) | 0.012 | Highly selective over PDE1, PDE2, PDE7, PDE8, and PDE9. | A potent and selective pyrazolopyridine derivative with improved metabolic stability.[3] |
| Tadalafil | 0.011 - 0.073 | Also inhibits PDE5 (IC50 ~0.0012 µM); lower selectivity vs. PDE5. | A well-established PDE5 inhibitor with significant PDE11 inhibitory activity.[4][5] |
| Aminopyrazole Series | Varies (potent inhibitors identified) | Claimed to be selective for PDE11A. | A novel series of inhibitors with potential for treating cognitive decline.[2] |
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel PDE11 inhibitors typically follows a standardized workflow, from initial high-throughput screening to in vivo efficacy studies.
Figure 2. A typical experimental workflow for the evaluation of novel PDE11 inhibitors.
Experimental Protocols
Biochemical Assay for PDE11A4 IC50 Determination
This protocol outlines a common method for determining the potency of an inhibitor against purified human PDE11A4 enzyme.
-
Materials:
-
Purified recombinant human PDE11A4 enzyme.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Substrate: ³H-cAMP or ³H-cGMP.
-
Test inhibitors and reference compounds.
-
Scintillation proximity assay (SPA) beads.
-
Microplates and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a microplate, add the diluted inhibitors, purified PDE11A4 enzyme, and assay buffer.
-
Pre-incubate the mixture at 30°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the ³H-labeled substrate (cAMP or cGMP). The final substrate concentration should be at or below the Michaelis-Menten constant (Km).
-
Incubate for a defined period, ensuring the reaction remains in the linear phase.
-
Terminate the reaction by adding SPA beads.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based cAMP and Cortisol Production Assay (H295R cells)
This assay measures the functional effect of PDE11 inhibition in a cellular context.
-
Materials:
-
H295R human adrenocortical carcinoma cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Test inhibitors.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cortisol assay kit (e.g., ELISA).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed H295R cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 1 hour).
-
Optionally, stimulate the cells with an agent like forskolin (B1673556) to induce cAMP production.
-
After the incubation period, collect the cell culture supernatant for cortisol measurement.
-
Lyse the cells to measure intracellular cAMP levels.
-
Quantify cortisol in the supernatant and cAMP in the cell lysates using commercially available kits according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration in each well.
-
Comparative Advantages and Disadvantages
Figure 3. Logical relationship diagram summarizing the comparative advantages and disadvantages.
In Vivo Studies
While extensive in vivo comparative data for all novel PDE11 inhibitors is not yet publicly available, recent studies on pyrazolopyridine derivatives, such as PDE11A4-IN-1, have shown promising results. These compounds have been reported to be brain-penetrant and demonstrate target engagement in the hypothalamus of mice.[1] This is a significant advancement, as the ability to modulate PDE11 activity in the central nervous system opens up therapeutic possibilities for neurological and psychiatric disorders.
In contrast, while this compound has been extensively characterized in vitro, there is a relative lack of published in vivo efficacy and pharmacokinetic data in the public domain. Tadalafil, being a clinically approved drug, has a well-documented in vivo profile, but its lack of selectivity for PDE11 over PDE5 complicates its use as a specific tool for studying PDE11 function in vivo.
Conclusion
The landscape of PDE11 inhibitors is rapidly evolving. While this compound remains a valuable and highly selective research tool, newer compounds like the pyrazolopyridine and aminopyrazole series demonstrate significantly improved potency and promising in vivo characteristics.
-
For Potency: The novel pyrazolopyridine derivative, PDE11A4-IN-1, exhibits the highest reported potency against PDE11A4.
-
For Selectivity: this compound has a well-documented and excellent selectivity profile against a broad range of PDE families.
-
For In Vivo Research: The emerging pyrazolopyridine derivatives show the most promise for in vivo applications due to their potency and demonstrated brain penetrance and target engagement.
The choice of inhibitor will ultimately depend on the specific research question. For studies requiring the highest possible selectivity to dissect the specific roles of PDE11, this compound remains a strong candidate. For investigations where maximal potency and potential for in vivo application are paramount, the newer generation of inhibitors, such as the pyrazolopyridine series, represent the current state-of-the-art. Tadalafil, while potent, should be used with caution in studies aiming to isolate PDE11-specific effects due to its potent PDE5 inhibition. Further publication of in vivo data for these novel compounds will be crucial in fully elucidating their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CD138 Detection: A Comparative Guide to B-A38 Specificity in Primary Cells vs. Cell Lines
For researchers, scientists, and drug development professionals, the precise identification of cellular targets is paramount. This guide provides a detailed comparison of the performance of the anti-CD138 monoclonal antibody clone B-A38 in primary cell cultures versus established cell lines, offering insights into its specificity and guidance for experimental design.
The antibody initially specified as "BC11-38" did not correspond to a known commercially available or academically cited clone. Extensive investigation suggests a likely typographical error and points towards the well-characterized and widely used anti-human CD138 antibody, clone B-A38 . This guide will, therefore, focus on the specificity and application of the B-A38 clone.
CD138, also known as Syndecan-1, is a transmembrane heparan sulfate (B86663) proteoglycan. In healthy tissues, it is predominantly expressed on the surface of terminally differentiated B cells (plasma cells) and various epithelial cells.[1][2][3] Its expression is often dysregulated in various malignancies, particularly in multiple myeloma, where it is a key diagnostic and therapeutic target.[4] Understanding the binding characteristics of antibodies like B-A38 to CD138 on both primary cells, which more closely represent the in vivo environment, and immortalized cell lines, the workhorses of in vitro research, is crucial for the accurate interpretation of experimental results.
Comparative Performance of Anti-CD138 Antibodies
A key consideration in antibody selection is its performance in the intended application. A study by Guedez et al. (2014) provides a direct comparison of several anti-CD138 antibody clones, including B-A38, in flow cytometry applications on both a human myeloma cell line and in vitro generated primary plasma cells.[5]
Flow Cytometry Data
The following table summarizes the performance of the B-A38 clone and other anti-CD138 antibodies on the RPMI-8226 myeloma cell line and in vitro generated plasma cells from peripheral blood memory B lymphocytes.[5]
| Antibody Clone | Target | Cell Type | Parameter | Value | Reference |
| B-A38 | CD138 | RPMI-8226 (Cell Line) | Stain Index (SI) | 28.3 ± 3.5 | [5] |
| B-B4 | CD138 | RPMI-8226 (Cell Line) | Stain Index (SI) | 18.7 ± 2.5 | [5] |
| MI-15 | CD138 | RPMI-8226 (Cell Line) | Stain Index (SI) | 16.3 ± 2.1 | [5] |
| 1D4 | CD138 | RPMI-8226 (Cell Line) | Stain Index (SI) | 10.1 ± 1.5 | [5] |
| DL-101 | CD138 | RPMI-8226 (Cell Line) | Stain Index (SI) | 8.9 ± 1.2 | [5] |
| B-A38 | CD138 | In vitro generated Plasma Cells (Primary) | % of CD138+ cells | 23 ± 9% | [5] |
| B-B4 | CD138 | In vitro generated Plasma Cells (Primary) | % of CD138+ cells | 18 ± 7% | [5] |
| MI-15 | CD138 | In vitro generated Plasma Cells (Primary) | % of CD138+ cells | 16 ± 8% | [5] |
| DL-101 | CD138 | In vitro generated Plasma Cells (Primary) | % of CD138+ cells | 38 ± 11% | [5] |
Data Interpretation:
-
On the RPMI-8226 cell line , the B-A38 clone demonstrated the highest Stain Index, indicating a strong and clear signal, which is advantageous for distinguishing positive from negative populations.[5]
-
On in vitro generated primary plasma cells , the B-A38, B-B4, and MI-15 clones identified a similar percentage of CD138-positive cells. Interestingly, the DL-101 clone detected a significantly higher percentage of positive cells in this primary cell model.[5] This suggests potential differences in epitope recognition or sensitivity between the clones, which may be more pronounced in the more heterogeneous primary cell populations.
Specificity Considerations: Primary Cells vs. Cell Lines
The observed differences in antibody performance can be attributed to the inherent biological distinctions between primary cells and cell lines.
-
Primary cells are isolated directly from tissues and have a finite lifespan. They are considered more physiologically relevant as they retain many of the characteristics of their tissue of origin. However, they can be more challenging to culture and may exhibit greater donor-to-donor variability.
-
Cell lines are immortalized and can be cultured indefinitely. While they are a convenient and reproducible tool, they often accumulate genetic and phenotypic changes over time, which may alter antigen expression levels and post-translational modifications compared to their primary counterparts.
For CD138, this can manifest as variations in the density of the antigen on the cell surface, as well as differences in the structure of the heparan sulfate glycosaminoglycan chains, which could potentially influence antibody binding.[5]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are representative protocols for flow cytometry and immunohistochemistry using the B-A38 anti-CD138 antibody.
Flow Cytometry Protocol for Staining of Primary Human Bone Marrow Plasma Cells
This protocol is a synthesized example based on common laboratory practices.
-
Sample Preparation:
-
Collect bone marrow aspirate in a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Perform red blood cell lysis using a commercial lysis buffer (e.g., BD FACS™ Lysing Solution) according to the manufacturer's instructions. A "lyse-no-wash" method may improve CD138 signal intensity.[6]
-
Wash the remaining cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension (1 x 10^6 cells), add a pre-titered amount of fluorochrome-conjugated B-A38 antibody.
-
For multi-color analysis, add other relevant antibodies (e.g., CD38, CD45, CD19, CD56).[7][8][9]
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of staining buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the plasma cell population, typically identified by high forward scatter and high expression of CD38 and CD138.[8]
-
Analyze the expression of CD138 on the gated plasma cells.
-
Immunohistochemistry Protocol for Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol is a general guideline for IHC staining.
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate the sections through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.[10][11]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath.[10] The optimal time and temperature should be determined empirically.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.[10]
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes.[11]
-
Incubate the sections with the primary antibody (B-A38 clone) at the optimal dilution for 1 hour at room temperature or overnight at 4°C.[12]
-
Wash with a wash buffer (e.g., PBS or TBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Wash with wash buffer.
-
Develop the signal with a chromogen substrate such as DAB (3,3'-Diaminobenzidine).[13]
-
Counterstain with hematoxylin.[10]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Visualizing Cellular Processes and Workflows
CD138 (Syndecan-1) Signaling Pathway
CD138 functions as a co-receptor, modulating the activity of various growth factors and interacting with the extracellular matrix. This diagram illustrates a simplified overview of its signaling role.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. CD138/syndecan-1 (B-A38) Mouse Monoclonal Antibody [cellmarque.com]
- 4. biosb.com [biosb.com]
- 5. Flow Cytometry Assessment of In Vitro Generated CD138+ Human Plasma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alternative processing approach to increase CD138 intensity in flow cytometric analysis of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified flow cytometric immunophenotyping panel for multiple myeloma, CD56/CD19/CD138(CD38)/CD45, to differentiate neoplastic myeloma cells from reactive plasma cells [bloodresearch.or.kr]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 10. cdn.origene.com [cdn.origene.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. genomeme.ca [genomeme.ca]
- 13. celnovte.com [celnovte.com]
Safety Operating Guide
Personal protective equipment for handling BC11-38
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling BC11-38. The following procedures are based on standard laboratory practices for research chemicals with unknown comprehensive hazard profiles.
Chemical and Physical Properties
For research chemicals like this compound, a complete hazard profile may not be available. All handling should proceed with the assumption that the compound is potentially hazardous.
| Property | Data |
| Chemical Name | 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)one |
| Molecular Formula | C₁₅H₁₆N₂OS₂ |
| Molecular Weight | 304.43 g/mol |
| Purity | ≥98% (HPLC) |
| CAS Number | 686770-80-9 |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695). |
| Storage | Store at +4°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.
| Equipment | Specification |
| Eye Protection | Use appropriate safety glasses with side-shields. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. |
| Body Protection | A standard laboratory coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a suitable respirator should be used. All handling of the solid compound should be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedural steps is critical for ensuring personnel safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.
-
All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Reconstitution and Aliquoting:
-
Before opening the vial, gently tap it to dislodge any material that may have accumulated in the cap during transit.
-
When preparing stock solutions, use the batch-specific molecular weight found on the vial label and Certificate of Analysis.
-
Use appropriate solvents such as DMSO or ethanol to dissolve the compound to the desired concentration.
3. Experimental Use:
-
When working with cell cultures or other in-vitro systems, handle all solutions containing this compound within a biological safety cabinet to maintain sterility and containment.
-
Avoid direct contact with the skin, eyes, and clothing.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
-
For minor spills, cover with a suitable absorbent material, and collect the waste into a sealed container for proper disposal.
Emergency First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated liquid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
